Fmoc-3-(9-anthryl)-D-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRHZZGDZRSHK-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-(9-anthryl)-D-alanine, a fluorescent, non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The methodologies detailed herein are compiled from established chemical principles and published data, offering a robust framework for the production of this valuable compound.
Introduction
This compound is a derivative of the amino acid alanine, featuring a bulky, fluorescent anthryl group attached to the β-carbon and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-chiral configuration and the fluorescent properties of the anthryl moiety make it a unique building block for the synthesis of peptides with modified structures and for use as a fluorescent probe to study peptide-protein interactions and cellular processes.[1] The Fmoc protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains under mild conditions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.
| Property | Value |
| CAS Number | 268733-63-7 |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.55 g/mol |
| Appearance | Light yellowish to yellow powder/solid |
| Purity (HPLC) | ≥95.0% to ≥98% |
| Melting Point | 240 - 244 °C (decomposes) |
| Optical Rotation | [α]D20 = +35 ± 2° (c=1 in DMF) |
| Storage Temperature | 2-8°C |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols outline a viable synthetic route, starting from the commercially available 9-anthraldehyde. This proposed synthesis is based on the principles of asymmetric Strecker synthesis, followed by Fmoc protection.
Part 1: Asymmetric Synthesis of 3-(9-anthryl)-D-alanine
The enantioselective synthesis of the D-amino acid can be achieved via a diastereoselective Strecker reaction using a chiral auxiliary. (R)-phenylglycine amide is a well-established chiral auxiliary for the synthesis of D-amino acids.[1][3]
Materials:
-
9-Anthraldehyde
-
(R)-Phenylglycine amide
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Experimental Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 9-anthraldehyde (1 equivalent) and (R)-phenylglycine amide (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Strecker Reaction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Slowly add the aqueous NaCN solution to the imine solution, followed by the dropwise addition of acetic acid (1.1 equivalents).
-
Crystallization-Induced Asymmetric Transformation: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Stir for 24-48 hours. During this time, one diastereomer of the resulting α-aminonitrile is expected to selectively precipitate from the solution.[3]
-
Isolation of Diastereomerically Pure Aminonitrile: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold methanol/water (1:1) and then with diethyl ether.
-
Hydrolysis of the Nitrile: Suspend the dried α-aminonitrile in 6 M hydrochloric acid. Heat the mixture at reflux for 12-24 hours to hydrolyze both the nitrile and the amide functionalities.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether to remove phenylglycine. Adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) using a solution of sodium hydroxide. The desired 3-(9-anthryl)-D-alanine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Fmoc Protection of 3-(9-anthryl)-D-alanine
This protocol is adapted from a general procedure for the Fmoc protection of amino acids.
Materials:
-
3-(9-anthryl)-D-alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(9-anthryl)-D-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether (2 x volume of reaction mixture) to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product will form. Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by either recrystallization or high-performance liquid chromatography (HPLC).
Recrystallization
Solvent System: A common solvent system for the recrystallization of Fmoc-protected amino acids is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate, or dichloromethane) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexane or heptane).[4] An ethanol/water mixture has also been reported to be effective for the crystallization of N-Fmoc-amino acids.[5]
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative reversed-phase HPLC is the method of choice.
HPLC Conditions (Starting Point for Optimization):
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30-40 minutes is a good starting point for method development.
-
Flow Rate: Dependent on column dimensions, typically 15-20 mL/min for a 20 mm ID column.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 280 nm (for the anthryl group).
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Mobile Phase A and B).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Flow from Synthesis to Application.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Characterization of Fmoc-3-(9-anthryl)-D-alanine by NMR and Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize Fmoc-3-(9-anthryl)-D-alanine, a fluorescent, protected amino acid derivative crucial for peptide synthesis and drug development. The methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are detailed, along with representative data presented in a structured format for clarity and comparative analysis.
Compound Overview
This compound is a derivative of the non-proteinogenic amino acid D-alanine, featuring a bulky, fluorescent anthryl group attached to the β-carbon and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a fluorescent label into peptides, enabling studies of peptide structure, localization, and interactions.
Molecular Formula: C₃₂H₂₅NO₄
Molecular Weight: 487.55 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Representative NMR Data
Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.9 (broad s) | s | 1H | Carboxylic acid (-COOH) |
| 8.6 - 7.2 (m) | m | 17H | Aromatic protons (Anthryl & Fmoc) |
| 4.5 (m) | m | 1H | α-CH |
| 4.2 (t) | t | 1H | Fmoc-CH |
| 4.1 (d) | d | 2H | Fmoc-CH₂ |
| 3.8 (d) | d | 2H | β-CH₂ |
Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 173.5 | Carboxylic acid (-COOH) |
| 156.1 | Urethane carbonyl (Fmoc) |
| 143.9 - 120.1 | Aromatic carbons (Anthryl & Fmoc) |
| 65.6 | Fmoc-CH₂ |
| 54.2 | α-CH |
| 46.7 | Fmoc-CH |
| 35.8 | β-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural verification.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent suitable for ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
Instrumentation and Parameters:
-
Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 100-1000).
-
Analysis:
-
Full Scan MS: To determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting daughter ions. The parent ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Representative Mass Spectrometry Data
Table 3: Representative ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 488.18 | 488.2 |
| [M+Na]⁺ | 510.16 | 510.2 |
| [M-H]⁻ | 486.17 | 486.2 |
Expected Fragmentation Pattern:
In tandem MS (MS/MS) analysis, the fragmentation of the [M+H]⁺ ion of this compound is expected to involve characteristic losses of the Fmoc group and fragments from the amino acid side chain. Key expected fragment ions include:
-
Loss of the Fmoc group: A neutral loss of the fluorenylmethoxy group (C₁₅H₁₂O) or the entire Fmoc group via cleavage of the urethane bond.
-
Cleavage of the anthrylmethyl group: Fragmentation at the β-carbon, leading to the loss of the anthrylmethyl radical.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid terminus.
Visualizations
Workflow for Compound Characterization
Caption: Workflow for the characterization of this compound.
Key Functional Groups for Spectral Interpretation
Caption: Key functional groups of this compound and their relevance to spectral analysis.
Photophysical Properties of Fmoc-3-(9-anthryl)-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a synthetic amino acid derivative that plays a significant role in contemporary biochemical and pharmaceutical research.[1] Its unique structure, incorporating a fluorescent anthracene moiety and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, makes it a valuable tool for a range of applications, including peptide synthesis, the development of fluorescent probes, and the study of protein-protein interactions.[1][2][] The anthracene group endows the molecule with distinct photophysical properties, enabling its use as a chromophore to probe molecular environments.[1] This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound and its analogs, alongside detailed experimental protocols for their characterization.
Core Photophysical Properties
Data Presentation
The following table summarizes the available quantitative photophysical data for 3-(9-anthryl)-L-alanine in aqueous solution, which serves as a strong proxy for the expected properties of this compound.
| Photophysical Parameter | Value | Reference |
| Absorption Maximum (λabs) | ~330 nm | [4] |
| Emission Maximum (λem) | ~415 nm | [4] |
| Stokes Shift | ~85 nm | [4] |
| Fluorescence Lifetime (τ) | Bi-exponential decay:τ₁ = 13.7 ns (95% contribution)τ₂ = 1.8 ns (5% contribution) | [4] |
| Quantum Yield (ΦF) | Data not explicitly available |
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. The following sections provide detailed methodologies for these experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectrum and maximum absorption wavelength (λabs) of the compound.
Objective: To measure the ultraviolet-visible absorption spectrum of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[5]
-
Set the wavelength range for scanning (e.g., 250 nm to 450 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength at which the maximum absorbance occurs (λabs).
-
Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence emission spectrum and the determination of the maximum emission wavelength (λem).
Objective: To measure the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as in 3.1)
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λabs determined from the UV-Vis spectrum (around 330 nm).[4]
-
Set the emission wavelength range for scanning (e.g., 350 nm to 600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement: Fill a cuvette with the pure solvent and record a blank emission spectrum to account for Raman scattering and other background signals.
-
Sample Measurement:
-
Place the cuvette containing the sample solution in the fluorometer.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
Time-Resolved Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence lifetime (τ) of the compound using Time-Correlated Single Photon Counting (TCSPC).
Objective: To determine the fluorescence decay kinetics and lifetime of this compound.
Materials:
-
This compound solution
-
TCSPC instrument, including a pulsed light source (e.g., laser diode or LED) with an excitation wavelength close to the λabs, a fast photodetector, and timing electronics.[6]
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
The excitation source should be pulsed at a high repetition rate.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF by scattering a small amount of the excitation light into the detector using a scattering solution (e.g., a dilute solution of non-fluorescent nanoparticles or a Ludox solution).[6]
-
-
Sample Measurement:
-
Place the sample cuvette in the instrument.
-
Collect the fluorescence decay data until a sufficient number of photons have been counted in the peak channel (typically >10,000) to ensure good statistical accuracy.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF using appropriate software.
-
Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) and their relative contributions. For 3-(9-anthryl)-L-alanine, a bi-exponential model was found to be the best fit.[4]
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Unlocking Peptide Dynamics: A Technical Guide to Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties and applications of Fmoc-3-(9-anthryl)-D-alanine, a fluorescent non-canonical amino acid crucial for advancing peptide research and drug development. By incorporating an environmentally sensitive anthryl fluorophore, this molecule offers a powerful tool for elucidating peptide structure, function, and interactions.
Core Photophysical Characteristics
Precise photophysical data for this compound is not extensively documented in publicly available literature. However, data from the closely related compound, 3-(9-anthryl)-L-alanine, provides a strong basis for its expected performance. The bulky Fmoc protecting group is not anticipated to significantly alter the core photophysical properties of the anthryl moiety.
The fluorescence of the anthracene core is characterized by a distinct excitation and emission profile, making it a valuable probe in various biochemical and biophysical assays.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for 3-(9-anthryl)-L-alanine, which are presented as a reliable estimate for this compound.
| Parameter | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~330 nm | Aqueous Solution (Physiological pH)[1] |
| Emission Maximum (λem) | ~415 nm | Aqueous Solution (Physiological pH)[1] |
| Stokes Shift | ~85 nm | Aqueous Solution[1] |
| Fluorescence Quantum Yield (ΦF) | 0.80 - 0.85 | Aqueous Media at 25°C[1] |
| Fluorescence Lifetime (τF) | 13.7 ns (major component, 95%) | Time-Resolved Spectroscopy[1] |
| 1.8 ns (minor component, 5%) | Time-Resolved Spectroscopy[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of the photophysical properties of this compound and its application in peptide synthesis.
Measurement of Fluorescence Quantum Yield
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound relative to a known standard.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard in this spectral region.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for accurate fluorescence lifetime measurements in the nanosecond range.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) with an excitation wavelength appropriate for the sample (~330 nm).
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed light source and detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode). The time difference between the excitation pulse and the detected photon is measured and histogrammed.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Analysis: Deconvolute the IRF from the measured fluorescence decay curve. The resulting decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to introduce a fluorescent label at a specific position within a peptide sequence.[2][3][]
Workflow for Incorporating this compound in SPPS
The following diagram illustrates the key steps in a standard Fmoc-SPPS cycle for incorporating this compound.
Caption: Workflow for Fmoc-SPPS incorporating a fluorescent amino acid.
Investigating Biomolecular Interactions
The incorporation of this compound into peptides enables the study of various biomolecular processes through fluorescence-based techniques. The environmentally sensitive nature of the anthryl group means that changes in its local environment, such as those occurring during protein folding or binding, can lead to detectable changes in its fluorescence properties.
Logical Relationship in FRET-based Assays
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale. A peptide labeled with 3-(9-anthryl)-alanine can act as a FRET donor when paired with a suitable acceptor molecule.
Caption: Conceptual diagram of FRET using an anthryl-labeled peptide.
References
Technical Guide: Solubility Profile of Fmoc-3-(9-anthryl)-D-alanine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a synthetic amino acid derivative of significant interest in solid-phase peptide synthesis (SPPS) and drug discovery.[1] It incorporates a bulky, fluorescent anthracene moiety, making it a valuable building block for creating peptides with unique photophysical properties, often used as fluorescent probes for biological imaging and detection.[1] The N-alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group standard in modern peptide synthesis.
The solubility of Fmoc-amino acids is a critical parameter for efficient peptide synthesis, directly influencing reaction kinetics, coupling efficiency, and the ultimate purity of the target peptide.[2] Poor solubility can lead to challenges in reagent preparation, incomplete reactions, and the formation of deletion sequences or other impurities. This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents and presents a detailed protocol for its empirical determination.
General Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the physicochemical properties of its constituent parts—the large, nonpolar Fmoc and anthryl groups—and established principles for similar Fmoc-amino acids, a qualitative solubility profile can be inferred. The presence of large aromatic side chains generally dictates good solubility in polar aprotic solvents, which are essential for SPPS.[3][4]
The following table summarizes the expected solubility of Fmoc-amino acids with bulky, aromatic side chains, like this compound, in solvents commonly used in peptide chemistry.
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common and effective solvent for SPPS.[3][5] Should readily dissolve the compound. |
| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | A strong polar aprotic solvent, often used as a substitute for DMF, capable of dissolving many sparingly soluble Fmoc-amino acids.[2][3] |
| Dimethyl Sulfoxide | DMSO | Good to Excellent | A powerful solvent, often added to DMF to enhance the solubility of particularly difficult-to-dissolve amino acids.[3] |
| Dichloromethane | DCM | Moderate | A less polar solvent, may show moderate solubility. Often used in mixtures.[2] |
| Tetrahydrofuran | THF | Moderate to Limited | Generally less effective for dissolving polar Fmoc-amino acid derivatives compared to DMF or NMP.[2] |
| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and anthryl groups significantly limits solubility in aqueous solutions.[2] |
Note: This table provides a general guide. Actual solubility can vary based on the specific batch, purity, and experimental conditions, and is best determined empirically.[3]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following equilibrium solubility shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is adapted from standard methodologies for determining the solubility of Fmoc-amino acid derivatives.[2]
Materials and Equipment
-
Compound: this compound
-
Solvents: High-purity, amine-free grades of DMF, NMP, DCM, etc.
-
Equipment:
-
Analytical balance
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Vortex mixer
-
Thermostatic agitator or shaker bath
-
High-speed centrifuge
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Reverse-phase C18 HPLC column
-
Syringe filters (0.22 µm)
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a sealed vial. The exact mass should be recorded.
-
Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Securely seal the vials.
-
Agitate the mixtures using a vortex mixer for 1-2 minutes to ensure the solid is well-suspended.
-
Place the vials in a thermostatic agitator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[2]
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.[2]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[2] A significant dilution factor will likely be required.
-
HPLC Analysis & Quantification
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the diluted sample from the saturated solution into the HPLC system.
-
Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the compound by UV absorbance at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).[2]
-
-
Calculation:
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualized Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, its structural characteristics suggest good solubility in standard polar aprotic solvents used in peptide synthesis, such as DMF and NMP. For applications requiring precise concentrations or for troubleshooting difficult couplings, empirical determination of solubility is strongly recommended. The detailed protocol provided in this guide offers a robust framework for researchers to accurately quantify the solubility of this and other Fmoc-amino acid derivatives, thereby optimizing synthesis protocols and ensuring the production of high-quality peptides.
References
An In-depth Technical Guide to the Stability and Storage of Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-3-(9-anthryl)-D-alanine (Fmoc-3-(9-anthryl)-D-alanine). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preserving its efficacy in applications such as peptide synthesis and the development of fluorescent probes.
Chemical Properties and Inherent Stability Factors
This compound is a synthetic amino acid derivative characterized by two key functional moieties that dictate its stability: the base-labile Fmoc protecting group and the photosensitive anthracene ring.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This protecting group is fundamental to its application in solid-phase peptide synthesis (SPPS). The Fmoc group is notoriously susceptible to cleavage under basic conditions, particularly in the presence of secondary amines like piperidine. This inherent lability necessitates careful control of the chemical environment to prevent premature deprotection.
-
Anthracene Moiety: The polycyclic aromatic hydrocarbon structure of the anthracene group confers the molecule's characteristic fluorescence. However, anthracene and its derivatives are known to be susceptible to photo-oxidation, a process that can be exacerbated by exposure to UV light and the presence of oxygen. This can lead to the formation of anthraquinone or other degradation products, diminishing the compound's purity and altering its fluorescent properties.
Recommended Storage Conditions for Solid Compound
Proper storage of this compound in its solid, typically lyophilized, form is paramount for preserving its long-term integrity. The following conditions are recommended based on information from various suppliers.
| Storage Condition | Temperature Range | Duration | Recommendations and Precautions |
| Short-term Storage | 4°C | Up to one week | Ideal for immediate or near-term use. |
| Long-term Storage | -20°C to -80°C | Up to 6 months or longer | Recommended for preserving the compound for extended periods.[1] |
| Shipping | The compound is generally shipped as a lyophilized powder on blue ice.[1] | ||
| General Handling | Avoid repeated freeze-thaw cycles to minimize degradation.[1] Aliquoting the compound upon receipt for multiple uses is strongly advised.[1] The vial should be briefly centrifuged before opening to ensure any powder entrapped in the cap is collected at the bottom.[1] |
Stability in Solution
-
Solvent Selection: For reconstitution, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used for Fmoc-amino acids in peptide synthesis. The solubility in aqueous solutions is generally low due to the hydrophobic nature of the Fmoc and anthracene groups.
-
Solution Storage: Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light. Long-term storage of solutions is not recommended due to the increased risk of degradation.
-
pH Considerations: The solution's pH should be maintained in the neutral to acidic range to prevent the premature cleavage of the Fmoc group. Basic conditions must be strictly avoided during storage.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for developing appropriate analytical methods to assess purity.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability and Purity Assessment
A robust analytical method is essential for monitoring the stability and purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound sample
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and/or 365 nm (to specifically monitor the anthracene moiety)
-
Column Temperature: 25°C
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes is a good starting point. The gradient can be optimized for better resolution of impurities.
-
Data Analysis:
The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area over time in stability studies indicates degradation.
Logical Workflow for Handling and Storage
To ensure the long-term stability and usability of this compound, a systematic approach to its handling and storage is recommended.
Caption: Recommended workflow for handling and storing this compound.
Summary and Recommendations
The stability of this compound is intrinsically linked to its chemical structure. The Fmoc group's sensitivity to bases and the anthracene moiety's susceptibility to photo-oxidation are the primary factors to consider.
Key Takeaways:
-
Solid Storage: For long-term preservation, store the lyophilized solid at -20°C to -80°C and protect it from light. Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt.
-
Solution Stability: Prepare solutions fresh whenever possible. If temporary storage is required, keep the solution refrigerated and protected from light. Avoid basic conditions.
-
Purity Assessment: Regularly assess the purity of the compound, especially for long-term studies or before use in critical applications, using a validated RP-HPLC method.
For drug development professionals, it is highly recommended to conduct a formal stability study on this compound under the specific conditions of its intended use, including in relevant solvent systems and formulations. This will provide critical data for ensuring the quality and reliability of the final product.
References
In-Depth Technical Guide to Fmoc-3-(9-anthryl)-D-alanine (CAS Number: 268733-63-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Fmoc-3-(9-anthryl)-D-alanine. The information is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science.
Physicochemical Data
This compound is a synthetic amino acid derivative that incorporates a fluorescent anthracene moiety. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS).
General Properties
| Property | Value | Source |
| CAS Number | 268733-63-7 | [1] |
| Chemical Name | (2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |
| Synonyms | Fmoc-3-D-Ala(9-anthryl)-OH, FMOC-D-9-Anthryl-alanine | [1][2] |
| Molecular Formula | C₃₂H₃₅NO₄ | [3] |
| Molecular Weight | 487.55 g/mol | [3][4] |
| Appearance | Light yellowish to yellow powder/solid | [3] |
Physical and Chemical Properties
| Property | Value | Experimental Conditions | Source |
| Melting Point | 240 - 244 °C (decomposes) | Not specified | [3] |
| Optical Rotation | [α]D²⁰ = +35 ± 2° | c=1 in Dimethylformamide (DMF) | [3] |
| Boiling Point | 756.3 °C at 760 mmHg | Predicted | [2] |
| Density | 1.311 g/cm³ | Predicted | [2] |
| Purity | ≥95.0% to ≥98% | HPLC | [3] |
| Storage Temperature | 2-8 °C |
Spectroscopic Properties
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this specific compound are not widely published. However, standard methodologies for the handling and analysis of Fmoc-protected amino acids are applicable.
Determination of Solubility
A common method for determining the solubility of Fmoc-amino acids in organic solvents is the shake-flask method followed by HPLC quantification.[6][7]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent (e.g., DMF, NMP, DCM) at a defined temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Sealed vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound are prepared at known concentrations in the solvent being tested to generate a calibration curve.
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to ensure a saturated solution.
-
Equilibration: The vials are sealed and agitated on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Sample Extraction and Filtration: A sample of the clear supernatant is carefully withdrawn and immediately filtered through a 0.2 µm syringe filter to remove any undissolved solid.[6]
-
Quantification: The filtered, saturated solution is diluted to a concentration that falls within the linear range of the calibration curve. The diluted sample and the standard solutions are then analyzed by HPLC. A reverse-phase C18 column with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is typically used.[6][7]
-
Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of the diluted sample is determined from this curve. The equilibrium solubility is then calculated by multiplying the determined concentration by the dilution factor.[6]
Caption: Workflow for Equilibrium Solubility Determination.
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in SPPS to introduce a fluorescent label into a peptide sequence. The general workflow for incorporating this amino acid is as follows:
1. Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in a suitable solvent like DMF.
2. Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
3. Amino Acid Coupling:
- This compound is pre-activated using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
- The activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.
4. Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.
5. Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Caption: General Workflow for SPPS Incorporation.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Fluorescent Labeling of Peptides and Proteins
The primary application of this compound is as a fluorescent building block in peptide synthesis.[3] The anthracene moiety serves as a fluorescent probe, allowing for the visualization and tracking of the resulting peptide or protein in biological systems using fluorescence microscopy.[5]
Studying Protein-Protein Interactions
Peptides containing 3-(9-anthryl)-alanine can be used to study protein-protein interactions through methods like Fluorescence Resonance Energy Transfer (FRET).[5][8] In a FRET experiment, the anthracene group can act as either a donor or an acceptor fluorophore when paired with another fluorescent molecule. The efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a means to measure binding events and conformational changes in real-time.[9]
Caption: FRET Application in Protein Interaction Studies.
Drug Discovery
By incorporating this fluorescent amino acid into peptide-based drug candidates, researchers can track their localization, binding to target proteins within cells, and assess their efficacy and potential off-target effects.[5][10] This can be particularly useful in high-throughput screening assays to identify and optimize new therapeutic leads.[5]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. FMOC-D-9-Anthryl-alanine, CAS No. 268733-63-7 - iChemical [ichemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FRET-based analysis of protein-nucleic acid interactions by genetically incorporating a fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Fmoc-3-(9-anthryl)-D-alanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key analytical specifications and procedural methodologies for Fmoc-3-(9-anthryl)-D-alanine, a fluorescent unnatural amino acid crucial for peptide synthesis and drug development. The inclusion of an anthracene moiety provides unique photophysical properties, making it a valuable tool for creating fluorescently labeled peptides and studying peptide-protein interactions.
I. Certificate of Analysis: Key Specifications
The following table summarizes the typical analytical data for this compound. Data is compiled from various suppliers and represents characteristic values.
| Parameter | Specification |
| Chemical Name | (2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Synonyms | Fmoc-3-D-Ala(9-anthryl)-OH |
| CAS Number | 268733-63-7[1][] |
| Molecular Formula | C₃₂H₃₅NO₄[1][] |
| Molecular Weight | 487.55 g/mol [1][] |
| Appearance | Light yellowish to yellow powder/solid[1] |
| Purity (HPLC) | ≥ 98%[1][] |
| Melting Point | 240 - 244 ºC (decomposes)[1] |
| Optical Rotation | [a]D20 = 35 ± 2º (c=1 in DMF)[1] |
| Storage | 0 - 8 °C[1] |
II. Experimental Protocols
Detailed methodologies for the key analytical experiments are outlined below. These protocols are representative of standard procedures for quality control of Fmoc-amino acids.
A. High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 350 nm (to detect both the Fmoc group and the anthryl moiety)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
B. Optical Rotation Measurement
Objective: To confirm the stereochemical identity of the D-enantiomer.
Instrumentation:
-
Polarimeter
Reagents:
-
N,N-Dimethylformamide (DMF), spectroscopic grade
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in DMF to achieve a concentration of 1 g/100 mL (c=1).
-
Measurement:
-
Use a sodium lamp (D-line, 589 nm) as the light source.
-
Set the temperature to 20°C.
-
Calibrate the polarimeter with the blank solvent (DMF).
-
Measure the optical rotation of the sample solution.
-
-
Calculation: The specific rotation [a] is calculated using the formula: [a] = a / (l * c), where 'a' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.
III. Application in Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a fluorescent label. The Fmoc protecting group allows for its seamless integration into standard SPPS protocols.
Workflow for Incorporation into a Peptide Sequence
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis.
This unnatural amino acid derivative is utilized in various research applications, including:
-
Fluorescent Probes: For bioimaging and diagnostics.[3]
-
Drug Development: To design novel therapeutics with enhanced bioactivity.
-
Peptide Synthesis: As a building block in the synthesis of complex peptides.[4]
-
Protein Interaction Studies: To investigate protein conformational changes.
References
Purity Assessment of Fmoc-3-(9-anthryl)-D-alanine by HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the chemical and enantiomeric purity of Fmoc-3-(9-anthryl)-D-alanine using High-Performance Liquid Chromatography (HPLC). This compound is a fluorescently labeled amino acid derivative crucial for peptide synthesis and the development of novel peptide-based therapeutics and diagnostic agents.[1][2] Its unique anthracene moiety serves as a fluorescent probe, enabling applications in bioimaging and the study of protein interactions.[1][2] Ensuring the high purity of this building block is critical to avoid the introduction of impurities that can compromise the synthesis, efficacy, and safety of the final peptide product.
Introduction to Purity Assessment by HPLC
High-Performance Liquid Chromatography is the primary analytical technique for determining the purity of Fmoc-amino acids. It offers high resolution, sensitivity, and reproducibility. For this compound, two principal HPLC methods are employed:
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for assessing chemical purity. It separates the main compound from by-products and degradation products based on differences in hydrophobicity.
-
Chiral HPLC: This specialized method is essential for determining the enantiomeric purity, i.e., quantifying the amount of the unwanted L-enantiomer in the desired D-enantiomer product.
The inherent fluorescence of the Fmoc group allows for highly sensitive detection using a fluorescence detector, although UV detection is also commonly used.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust HPLC method and accurately interpreting the results. The primary impurities in Fmoc-amino acids arise from their synthesis and storage.[3]
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure/Description | Origin | Potential Impact on Peptide Synthesis |
| Fmoc-3-(9-anthryl)-L-alanine | Enantiomer of the desired product. | Incomplete stereochemical control during synthesis or racemization. | Incorporation of the wrong enantiomer, leading to peptides with altered conformation and biological activity. |
| Free 3-(9-anthryl)-D-alanine | The amino acid without the Fmoc protecting group. | Incomplete reaction during Fmoc protection or degradation during storage. | Chain termination or double insertion if it reacts with an activated Fmoc-amino acid in the subsequent coupling step. |
| Fmoc-dipeptide | Fmoc-3-(9-anthryl)-D-alanyl-3-(9-anthryl)-D-alanine. | Side reaction during the Fmoc protection step. | Insertion of an extra amino acid residue into the peptide sequence.[3] |
| β-Alanine derivatives | Impurities formed from the Fmoc-protecting reagent. | Rearrangement of the Fmoc-OSu reagent during synthesis. | Incorporation of an incorrect amino acid (β-alanine).[3] |
| Degradation products | Products from the breakdown of the anthracene or Fmoc group. | Exposure to light, high temperatures, or harsh chemical conditions. | Introduction of unknown and potentially reactive species into the peptide synthesis. |
Experimental Protocols
Reversed-Phase HPLC for Chemical Purity Assessment
This protocol is designed to separate this compound from its potential synthesis-related impurities and degradation products.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.
-
UV: 265 nm.
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gradient Elution:
Table 2: Gradient Program for RP-HPLC Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
Technical Guide: Optical Rotation of Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the optical rotation of Fmoc-3-(9-anthryl)-D-alanine, a crucial parameter for its characterization and application in peptide synthesis and drug development. The document outlines the specific rotation values, the detailed experimental protocol for its measurement, and a workflow diagram for the procedure.
Introduction
This compound is a fluorescent, non-natural amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis, while the anthryl moiety provides unique photophysical properties, making it a valuable tool for creating fluorescently labeled peptides. These peptides are utilized in studying protein-protein interactions, enzyme mechanisms, and in the development of novel therapeutics.[1][]
Optical rotation is a fundamental property of chiral molecules, such as this compound. It refers to the rotation of the plane of polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are characteristic of the molecule's stereochemistry and are essential for confirming the enantiomeric purity of the substance. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory rotation signifies a rotation to the left.[3][4]
Quantitative Data on Optical Rotation
The specific rotation of this compound has been determined under specific experimental conditions. The data is summarized in the table below. For comparative purposes, the optical rotation of its L-enantiomer, Fmoc-3-(9-anthryl)-L-alanine, is also included.
| Compound | Specific Rotation ([α]) | Temperature (°C) | Concentration (c) | Solvent |
| This compound | +35 ± 2° [1] | 20 | 1 g/100 mL [1] | DMF [1] |
| This compound | +30 ± 1° [1] | 25 | 1 g/100 mL [1] | DMF [1] |
| Fmoc-3-(9-anthryl)-L-alanine | -33 ± 2°[5] | 20 | 1 g/100 mL[5] | DMF[5] |
DMF: Dimethylformamide
Experimental Protocol for Optical Rotation Measurement
The following protocol outlines the methodology for determining the optical rotation of this compound.
3.1. Instrumentation
-
Polarimeter (capable of measurements at the sodium D-line, 589 nm)
-
Polarimeter cell (100 mm path length)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Syringe and filters (if necessary for clarifying the solution)
3.2. Reagents
-
This compound
-
High-purity Dimethylformamide (DMF), spectroscopic grade
3.3. Procedure
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the zero rotation with the empty polarimeter cell and then with the cell filled with the solvent (DMF). The reading with the solvent-filled cell serves as the blank.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg).
-
Transfer the weighed sample to a volumetric flask (e.g., 10 mL).
-
Add a portion of DMF to the flask and dissolve the sample completely.
-
Carefully add DMF to the flask until the solution reaches the calibration mark to achieve a final concentration of 1 g/100 mL.
-
Ensure the solution is homogeneous. If any particulate matter is present, filter the solution.
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Place the filled cell in the polarimeter.
-
Allow the temperature of the solution to equilibrate to the desired measurement temperature (e.g., 20°C or 25°C).[4]
-
Measure the angular rotation (α). It is recommended to take multiple readings and use the average value.[4]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:
-
α is the observed angular rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm). For a 100 mm cell, l = 1 dm.
-
c is the concentration of the solution in g/mL.
-
3.4. Reporting the Result The specific rotation is reported along with the temperature of the measurement, the wavelength of the light source (typically the sodium D-line), the concentration, and the solvent used. For example: [α]D²⁰ = +35° (c 1, DMF).[1]
Workflow for Optical Rotation Measurement
The following diagram illustrates the experimental workflow for determining the optical rotation of this compound.
Caption: Workflow for measuring the optical rotation of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-3-(9-anthryl)-D-alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a non-canonical, fluorescent amino acid that serves as a valuable tool in peptide chemistry and drug development. Its inherent fluorescence, stemming from the bulky anthryl moiety, allows for the synthesis of peptides that can be readily traced and quantified. This property makes it particularly useful for studying peptide-protein interactions, enzyme kinetics, and cellular uptake. This document provides detailed protocols and application notes for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Due to the steric hindrance of the large anthryl group, the coupling of this compound can be challenging and requires optimized conditions to achieve high efficiency. Standard coupling reagents may prove insufficient, necessitating the use of more potent activators.
Key Applications
Peptides incorporating 3-(9-anthryl)-D-alanine are instrumental in a variety of research and development areas:
-
Fluorescent Probes: The intrinsic fluorescence of the anthryl group enables the use of these peptides as probes in biological imaging and detection applications.[1]
-
Protein-Protein Interaction Studies: By incorporating this fluorescent amino acid, researchers can monitor the binding and dissociation of peptides to their target proteins.[2]
-
Enzyme Mechanism Studies: Fluorescently labeled peptide substrates are invaluable for investigating the kinetics and mechanisms of enzymes, such as proteases.[3]
-
Drug Discovery: The fluorescent tag aids in high-throughput screening assays to assess the binding affinity and activity of potential therapeutic peptides.[3]
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The successful incorporation of bulky amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, providing a guide for selecting the optimal conditions. For very bulky amino acids, more potent reagents like HATU, TATU, or PyBOP are recommended over the moderately reactive TBTU.[4]
| Coupling Reagent | Reagent Type | Typical Coupling Time for Hindered Residues | Reported Coupling Efficiency for Hindered Residues | Key Considerations |
| HATU | Urionium Salt | 30 - 60 min | >99% | Highly efficient for hindered and N-methylated amino acids.[5] |
| HBTU/TBTU | Urionium Salt | 60 - 120 min | 98 - 99% | Popular and effective for many sequences, but may be less efficient for extremely hindered couplings.[6] |
| COMU | Urionium Salt | 30 - 60 min | >99% | High coupling efficiency comparable to HATU with a better safety profile.[6] |
| PyAOP | Phosphonium Salt | 30 - 60 min | >99% | Excellent for hindered couplings with a low risk of racemization. |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Cost-effective but generally less effective for hindered couplings; slower reaction rates.[5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for manual Fmoc-based SPPS.
Workflow for General SPPS Cycle
References
Application Notes and Protocols: Fmoc-3-(9-anthryl)-D-alanine as a Fluorescent Probe for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a non-canonical amino acid featuring an anthracene moiety, which endows it with intrinsic fluorescent properties. This versatile building block can be incorporated into peptides via solid-phase peptide synthesis (SPPS). The resulting fluorescently tagged peptides are invaluable tools for a range of biochemical and biophysical studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its direct use in standard automated peptide synthesis protocols. Once incorporated into a peptide, the anthryl group serves as a spectroscopic probe to investigate protein structure, dynamics, and interactions. Its applications are particularly prominent in Förster Resonance Energy Transfer (FRET) assays, where it can act as a donor or acceptor to measure molecular distances.
Physicochemical and Fluorescent Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅NO₄ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Excitation Maximum (λex) | ~330 - 380 nm | Inferred from related compounds |
| Emission Maximum (λem) | ~400 - 450 nm | Inferred from related compounds |
| Storage | 0 - 8 °C, protect from light | [1] |
Note: Excitation and emission maxima can be influenced by the local environment (e.g., solvent polarity, adjacent amino acid residues).
Experimental Protocols
Protocol 1: Synthesis of an Anthryl-Alanine Containing Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling activator
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or this compound) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains cysteine, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Air-dry the peptide pellet to remove residual ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Site-Specific Protein Labeling using Sortase-Mediated Ligation
This protocol describes the site-specific labeling of a target protein with the synthesized anthryl-alanine containing peptide. The target protein must be engineered to contain a C-terminal LPXTG recognition motif, and the synthetic peptide must have an N-terminal oligoglycine (e.g., GGG) sequence.
Materials:
-
Target protein with a C-terminal LPXTG motif (e.g., LPETG)
-
Purified synthetic peptide with an N-terminal GGG sequence and an internal 3-(9-anthryl)-D-alanine.
-
Recombinant Sortase A (SrtA) enzyme.[2]
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching buffer (e.g., 1 M glycine).
-
Purification system (e.g., Ni-NTA affinity chromatography if the target protein has a His-tag, or size-exclusion chromatography).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 50 µM) and the synthetic peptide (e.g., to a final concentration of 250 µM) in the sortase reaction buffer.
-
Add Sortase A to a final concentration of 10-20 µM.[3]
-
The final reaction volume can be adjusted as needed.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking. The optimal time and temperature may need to be determined empirically for each specific protein and peptide pair.[2]
-
Reaction Monitoring: The progress of the ligation can be monitored by SDS-PAGE. The labeled protein will have a higher molecular weight than the unlabeled protein.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M glycine, to compete for the sortase active site.
-
Purification of the Labeled Protein:
-
Remove the unreacted peptide and Sortase A enzyme from the labeled protein.
-
If the target protein has a His-tag, Ni-NTA affinity chromatography can be used. The labeled protein will bind to the resin, while the peptide and sortase (if not His-tagged) will be in the flow-through.
-
Alternatively, size-exclusion chromatography can be used to separate the larger labeled protein from the smaller peptide and sortase enzyme.
-
-
Characterization:
-
Confirm the successful labeling and purity of the protein by SDS-PAGE and mass spectrometry.
-
Characterize the fluorescent properties of the labeled protein using a fluorometer to determine the excitation and emission spectra.
-
Application Example: FRET-Based Assay for Protein Conformational Change
This example describes a hypothetical experimental workflow to monitor the conformational change of a protein upon ligand binding using a FRET pair consisting of an anthryl-alanine containing peptide and a suitable acceptor fluorophore.
Logical Relationship of Sortase-Mediated Ligation
The following diagram illustrates the key components and their interactions in the sortase-mediated ligation process for protein labeling.
Conclusion
This compound is a powerful tool for researchers in protein science and drug development. By following the detailed protocols for peptide synthesis and site-specific protein labeling, scientists can generate fluorescently tagged proteins to investigate a wide array of biological questions. The unique photophysical properties of the anthryl moiety make it particularly well-suited for studying protein conformational dynamics and molecular interactions through techniques such as FRET. The combination of solid-phase peptide synthesis and chemoenzymatic ligation provides a robust and versatile platform for the precise installation of this fluorescent probe into proteins of interest.
References
Application Notes and Protocols for FRET-Based Assays Using Peptides with Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing Förster Resonance Energy Transfer (FRET)-based assays using synthetic peptides incorporating the fluorescent non-canonical amino acid, Fmoc-3-(9-anthryl)-D-alanine. This amino acid serves as an excellent FRET donor due to its distinct photophysical properties.
Introduction to FRET-Based Assays with 3-(9-anthryl)-D-alanine
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, enzymatic activity, and conformational changes in biological systems.[1] The principle of FRET relies on the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule when they are in close proximity (typically 10-100 Å).[2][3]
Peptides synthesized with this compound introduce a stable and fluorescent anthryl group that can function as a FRET donor.[4] When paired with a suitable acceptor, such as a quencher like 2,4-dinitrophenyl (Dnp), these peptides can be designed as substrates for enzymes like proteases and caspases. In the intact peptide, the close proximity of the anthryl donor and the Dnp quencher results in efficient quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond separating the donor and acceptor, the quenching is relieved, leading to a measurable increase in the donor's fluorescence emission.[1] This change in fluorescence provides a direct and continuous measure of enzyme activity.
Quantitative Data for FRET Pair: 3-(9-anthryl)-alanine and 2,4-dinitrophenyl (Dnp)
The following table summarizes the key photophysical and FRET parameters for the 3-(9-anthryl)-alanine (Donor) and 2,4-dinitrophenyl (Acceptor) pair.
| Parameter | Value | Reference / Note |
| Donor: 3-(9-anthryl)-alanine | ||
| Excitation Maximum (λex) | ~330 nm | [4] |
| Emission Maximum (λem) | ~415 nm | [4] |
| Quantum Yield (ΦD) | Not explicitly found for D-alanine, assumed to be similar to related anthracene derivatives. | A precise value is needed for accurate R0 calculation. |
| Acceptor: 2,4-dinitrophenyl (Dnp) | ||
| Absorption Maximum (λab) | ~363 nm (with a shoulder at ~410 nm) | [5] |
| FRET Parameters | ||
| Spectral Overlap Integral (J(λ)) | Calculated based on donor emission and acceptor absorption spectra. | Requires experimental spectra for precise calculation. |
| Förster Distance (R0) | Estimated: 2.0 - 2.6 nm | Based on similar phenanthrene-anthracene pairs.[6] A precise experimental determination is recommended for quantitative studies. |
Note on Förster Distance (R0): The Förster distance is the distance at which FRET efficiency is 50%. It is a critical parameter for quantitative FRET analysis and can be calculated using the spectral properties of the donor and acceptor. For the most accurate results, it is recommended to experimentally determine the R0 for the specific peptide sequence and buffer conditions used in the assay.
Experimental Protocols
This section provides a generalized, detailed protocol for a protease activity assay using a custom-synthesized peptide containing 3-(9-anthryl)-D-alanine as the FRET donor and a Dnp-lysine residue as the acceptor.
Peptide Substrate Design and Synthesis
-
Sequence Design: Design a peptide sequence that is a known substrate for the protease of interest.
-
Fluorophore and Quencher Placement: Incorporate this compound on one side of the cleavage site and a lysine residue modified with a Dnp group on the other side. The distance between the donor and acceptor should ideally be close to the estimated R0 value for optimal FRET efficiency.
-
Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.
Protease Activity Assay Protocol
Materials:
-
FRET peptide substrate stock solution (e.g., 10 mM in DMSO)
-
Protease of interest (e.g., a specific matrix metalloproteinase or caspase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5; buffer composition should be optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission filters for the anthryl group (Ex: ~330 nm, Em: ~415 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the protease in Assay Buffer to determine the optimal enzyme concentration.
-
Prepare a working solution of the FRET peptide substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: X µL of diluted protease and (100 - X - Y) µL of Assay Buffer.
-
Substrate Control Well: 100 - Y µL of Assay Buffer (no enzyme).
-
Blank Well: 100 µL of Assay Buffer.
-
-
The final volume in each well before adding the substrate should be consistent.
-
-
Initiate the Reaction:
-
Add Y µL of the FRET peptide substrate working solution to all wells to initiate the enzymatic reaction.
-
The final volume in each well should be, for example, 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme's optimal activity (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~330 nm and an emission wavelength of ~415 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank well) from all readings.
-
Plot the fluorescence intensity (RFU) versus time for each protease concentration.
-
The initial velocity (V0) of the reaction can be determined from the initial linear portion of the curve.
-
For inhibitor screening, compare the initial velocities in the presence and absence of the inhibitor to calculate the percent inhibition.
-
Visualizations
Signaling Pathway of a FRET-Based Protease Assay
Caption: FRET mechanism in a protease assay with an anthryl-DNP peptide.
Experimental Workflow for Protease Inhibitor Screening
References
- 1. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 5. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB[image] - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging with Fmoc-3-(9-anthryl)-D-alanine Labeled Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of dynamic cellular processes in real-time is a cornerstone of modern biological research and drug development. Fluorescently labeled peptides have emerged as powerful tools for this purpose, offering high specificity and minimal perturbation to cellular functions. This document provides detailed application notes and protocols for the use of peptides labeled with the fluorescent non-canonical amino acid, Fmoc-3-(9-anthryl)-D-alanine, in live-cell imaging. The intrinsic fluorescence of the anthryl group of this amino acid allows for the direct visualization of peptide localization, trafficking, and interaction with cellular components.
This compound is a building block for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a fluorescent reporter at a specific position within a peptide sequence.[1][2] Its anthracene moiety provides favorable photophysical properties for fluorescence microscopy.[1][2] These labeled peptides can be designed to target specific cellular compartments, proteins, or signaling pathways, providing valuable insights into their dynamics.
Key Applications
Peptides incorporating this compound can be utilized in a variety of live-cell imaging applications, including:
-
Cellular Uptake and Trafficking Studies: Tracking the internalization and subsequent trafficking of peptides within live cells provides crucial information for the development of cell-penetrating peptides (CPPs) and other drug delivery vectors.
-
Protein-Protein Interaction Analysis: By labeling a peptide known to interact with a specific protein, it is possible to visualize the localization and dynamics of these interactions within the cellular context.
-
Visualization of Cellular Structures: Peptides with an affinity for particular organelles or cellular structures can be labeled to serve as specific imaging probes.
-
Monitoring Enzyme Activity: Peptides designed as substrates for specific enzymes can be labeled to create reporters for enzymatic activity within live cells.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound in peptide synthesis and imaging.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅NO₄ | |
| Molecular Weight | 487.55 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity (HPLC) | ≥95.0% | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Properties of 3-(9-anthryl)-alanine
| Property | Wavelength (nm) | Notes |
| Maximum Excitation (λex) | ~330 | In aqueous solution. |
| Maximum Emission (λem) | ~415 | In aqueous solution, resulting in a blue-green fluorescence. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Anthryl-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To incorporate this compound, use it as you would any other Fmoc-protected amino acid in the desired position in the peptide sequence.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding cold diethyl ether to the TFA filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the Anthryl-Labeled Peptide
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).
-
Purify the peptide using reverse-phase HPLC. A typical gradient might be 5-95% ACN in water (both containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Verify the identity of the peptide by mass spectrometry to ensure the correct molecular weight.[5]
-
Protocol 3: Live-Cell Imaging of the Anthryl-Labeled Peptide
This protocol provides a general guideline for labeling live cells with the purified fluorescent peptide and subsequent imaging. Optimization of peptide concentration and incubation time is recommended for each cell type and peptide sequence.
Materials:
-
Purified anthryl-labeled peptide
-
Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation and blue emission filters) and an environmentally controlled chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate the cells on imaging-suitable dishes and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Peptide Labeling:
-
Prepare a stock solution of the anthryl-labeled peptide in a sterile solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed complete cell culture medium or imaging buffer.
-
Remove the existing medium from the cells and replace it with the peptide-containing medium.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
-
Washing (Optional): For some applications, particularly to reduce background fluorescence from non-internalized peptide, you may want to wash the cells.
-
Gently remove the peptide-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the fluorescence microscope stage equipped with the environmental chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Using a low light intensity to minimize phototoxicity, locate the cells using brightfield or phase-contrast microscopy.
-
Excite the anthryl fluorophore using a UV light source (e.g., ~330 nm) and capture the emission in the blue channel (e.g., ~415 nm).
-
Acquire images at different time points to observe the dynamics of the labeled peptide.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound labeled peptides in live-cell imaging.
References
- 1. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Quantitative live-cell imaging of lipidated peptide transport through an epithelial cell layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for Monitoring Peptide Conformational Changes with Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing the fluorescent amino acid Fmoc-3-(9-anthryl)-D-alanine as a sensitive probe to monitor peptide conformational changes. The intrinsic fluorescence of the anthryl moiety is highly sensitive to the local environment, providing a powerful tool for studying peptide folding, aggregation, and binding events. This guide covers the principles of fluorescence spectroscopy, protocols for peptide synthesis with this compound, and methods for analyzing peptide conformational transitions.
Introduction
Understanding the three-dimensional structure of peptides is paramount in deciphering their biological function and in the development of peptide-based therapeutics. This compound is a synthetic amino acid derivative that can be incorporated into peptides during solid-phase peptide synthesis (SPPS).[1][2][3] The anthracene group serves as an intrinsic fluorescent probe, whose emission properties are sensitive to the polarity of its microenvironment.[4][5] Changes in peptide conformation, such as folding, unfolding, or binding to a target, alter the exposure of the anthryl group to the solvent, leading to measurable changes in fluorescence intensity and emission wavelength.[6] This allows for real-time, non-invasive monitoring of peptide structural dynamics.
Principle of Operation
The fluorescence of the 9-anthryl group in 3-(9-anthryl)-D-alanine is subject to solvatochromism, where the emission spectrum shifts depending on the polarity of the surrounding solvent.[4] In a non-polar environment, such as the hydrophobic core of a folded peptide, the fluorescence intensity is typically high with a blue-shifted emission maximum. Conversely, in a polar aqueous environment, the fluorescence is often quenched, resulting in lower intensity and a red-shifted emission maximum. By monitoring these spectral changes, researchers can infer changes in the peptide's conformation.
Quantitative Data
The photophysical properties of the 3-(9-anthryl)alanine moiety are crucial for its application as a conformational probe. The following tables summarize key quantitative data.
Table 1: Photophysical Properties of 3-(9-anthryl)-L-alanine in Aqueous Solution
| Property | Value | Reference |
| Excitation Maximum (λex) | 330 nm | [6] |
| Emission Maximum (λem) | 415 nm | [6] |
Note: Data is for the deprotected amino acid in an aqueous solution at physiological pH.
Experimental Protocols
Protocol for Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin as in step 2.5.
-
-
Coupling of this compound:
-
Due to the steric bulk of the anthryl group, a longer coupling time or a double coupling may be necessary.
-
Follow the procedure in step 3, but extend the coupling time to 4 hours or perform a second coupling with fresh reagents.
-
Carefully monitor the coupling reaction with the Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for the special residue) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol for Monitoring Peptide Conformational Changes using Fluorescence Spectroscopy
This protocol describes how to use a peptide labeled with 3-(9-anthryl)-D-alanine to monitor conformational changes induced by changes in solvent polarity or binding to a target molecule.
Materials:
-
Lyophilized peptide containing 3-(9-anthryl)-D-alanine
-
Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Organic solvent (e.g., trifluoroethanol (TFE), acetonitrile)
-
Target molecule (if studying binding)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve the lyophilized peptide in the primary aqueous buffer to create a concentrated stock solution.
-
Determine the exact concentration using UV absorbance at 280 nm (if other aromatic residues are present) or by a quantitative amino acid analysis.
-
-
Sample Preparation for Solvatochromism Study:
-
Prepare a series of solutions with varying solvent polarities by mixing the aqueous buffer with different percentages of the organic solvent (e.g., 0%, 10%, 20%, ..., 80% TFE).
-
Add a small aliquot of the peptide stock solution to each solvent mixture in a quartz cuvette to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the final peptide concentration is the same across all samples.
-
-
Sample Preparation for Binding Study:
-
In a quartz cuvette, add the labeled peptide in the aqueous buffer to a final concentration in the low micromolar range.
-
Perform a titration by adding increasing concentrations of the target molecule to the cuvette. Allow the system to equilibrate after each addition.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of the anthryl probe (around 330 nm).[6]
-
Record the fluorescence emission spectrum from approximately 350 nm to 550 nm.
-
Note the wavelength of maximum emission (λem) and the fluorescence intensity at this wavelength for each sample.
-
-
Data Analysis:
-
Solvatochromism: Plot the emission maximum (λem) and the fluorescence intensity as a function of the solvent polarity (e.g., percentage of organic solvent). A blue shift in λem and an increase in intensity with decreasing polarity indicate the probe is sensitive to the environment.
-
Binding: Plot the change in fluorescence intensity or the shift in λem as a function of the target molecule concentration. These data can be used to determine binding affinity (Kd).
-
Visualizations
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmess.org [jmess.org]
- 5. Fmoc-3-(9-蒽基)-Ala-OH purum, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-3-(9-anthryl)-D-alanine as a Building Block for Fluorescently Labeled Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a synthetic amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its intrinsic fluorescence, imparted by the anthracene moiety, makes it an invaluable tool for the creation of fluorescently labeled peptide libraries. These libraries are instrumental in high-throughput screening (HTS) assays for drug discovery, enabling the rapid identification of peptide-based therapeutics, probes for biological imaging, and tools for studying protein-protein interactions and enzyme mechanisms.[1] The incorporation of this fluorescent amino acid provides a sensitive and direct readout in a variety of assay formats.
Physicochemical and Fluorescent Properties
The integration of this compound into peptide libraries is underpinned by its favorable chemical and photophysical characteristics. The Fmoc protecting group ensures compatibility with standard SPPS protocols, while the anthryl group provides the desirable fluorescent properties.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₅NO₄ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| Purity | ≥95.0% (HPLC) | |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Conditions | 2-8°C | |
| Excitation Maximum (λex) | ~330 nm | [2] |
| Emission Maximum (λem) | ~415 nm | [2] |
| Quantum Yield (Φ) | 0.80 - 0.85 in aqueous media | [2] |
| Fluorescence Lifetime (τ) | ~13.7 ns | [2] |
| Stokes Shift | ~85 nm | [2] |
Note: Photophysical properties are based on the closely related 3-(9-anthryl)-L-alanine and are expected to be comparable for the D-enantiomer.
Applications
The unique characteristics of this compound enable its use in a wide range of applications within life sciences and drug discovery.
-
High-Throughput Screening (HTS): Fluorescently labeled peptide libraries allow for the rapid screening of large numbers of compounds to identify hits with desired biological activity.
-
Protein-Protein Interaction Studies: By incorporating the fluorescent amino acid into a peptide that binds to a target protein, changes in the fluorescence signal upon binding can be used to study the interaction.
-
Enzyme Activity Assays: Peptides containing this compound can be designed as substrates for specific enzymes. Cleavage of the peptide can lead to a change in the fluorescent signal, allowing for the quantification of enzyme activity.
-
Cellular Imaging: The intrinsic fluorescence of the labeled peptides can be utilized for visualizing their localization and trafficking within cells.
-
Drug Discovery: The identification of bioactive peptides through screening of fluorescent libraries can lead to the development of novel therapeutics.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To couple this compound, follow the same procedure, ensuring complete dissolution of the fluorescent amino acid.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Air-dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 2: High-Throughput Screening (HTS) of a Fluorescent Peptide Library for Protein Binding
This protocol describes a general fluorescence intensity-based HTS assay to identify peptides that bind to a target protein.
Materials:
-
Fluorescently labeled peptide library (containing 3-(9-anthryl)-D-alanine)
-
Target protein of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Preparation:
-
Dilute the target protein to the desired concentration in assay buffer.
-
Dispense a fixed volume of the target protein solution into the wells of the 384-well microplate.
-
In control wells, dispense assay buffer without the target protein.
-
-
Addition of Peptide Library:
-
Add a small volume of each peptide from the fluorescent library to individual wells containing the target protein.
-
The final concentration of the peptides should be in the low micromolar range.
-
-
Incubation: Incubate the microplate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using the microplate reader.
-
Use an excitation wavelength of ~330 nm and an emission wavelength of ~415 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the fluorescence of the control wells (peptide only) from the wells containing the target protein and peptide.
-
Identify "hits" as the peptides that show a significant change in fluorescence upon binding to the target protein. This change can be an increase or decrease depending on the nature of the interaction and its effect on the fluorophore's environment.
-
Further validate the hits through dose-response experiments to determine binding affinity.
-
High-Throughput Screening (HTS) Logical Workflow
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This protocol details a competitive fluorescence polarization assay to determine the binding affinity of a non-labeled test compound that competes with a fluorescently labeled peptide for binding to a target protein.
Materials:
-
Fluorescent peptide (tracer) containing 3-(9-anthryl)-D-alanine
-
Target protein
-
Non-labeled competitor compound/peptide
-
Assay buffer
-
384-well black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent peptide tracer to determine the protein concentration that gives a stable and significant FP signal.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the non-labeled competitor compound.
-
In the wells of a 384-well microplate, add the fixed concentration of the target protein.
-
Add the serially diluted competitor compound to the wells.
-
Add the fixed concentration of the fluorescent peptide tracer to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer and target protein without competitor (for maximum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium, protected from light.
-
FP Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader with appropriate excitation and emission filters for the anthracene fluorophore.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).
-
The binding affinity (Ki) of the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a powerful and versatile tool for the construction of fluorescently labeled peptide libraries. Its excellent photophysical properties and compatibility with standard peptide synthesis protocols make it an ideal choice for a wide range of applications in drug discovery and chemical biology. The protocols provided herein offer a starting point for researchers to leverage the capabilities of this fluorescent building block in their own investigations.
References
Application Notes and Protocols: Bioconjugation Techniques Using Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a fluorescent, non-canonical amino acid that serves as a powerful tool in bioconjugation, peptide synthesis, and drug development.[][2] Its intrinsic fluorescence, stemming from the anthryl moiety, allows for the sensitive detection and quantification of labeled biomolecules.[][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[][3]
These application notes provide detailed protocols for the incorporation of this compound into a custom peptide and its subsequent bioconjugation to a target protein. Furthermore, a protocol for a Förster Resonance Energy Transfer (FRET)-based assay is described to demonstrate the application of the fluorescently labeled peptide in studying protein-protein interactions within the MAPK/ERK signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| Synonyms | Fmoc-3-D-Ala(9-anthryl)-OH | [2] |
| CAS Number | 268733-63-7 | [2] |
| Molecular Formula | C₃₂H₂₅NO₄ | [4][5] |
| Molecular Weight | 487.55 g/mol | [4][5] |
| Appearance | Light yellowish to yellow powder/solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Optical Rotation | [a]D20 = +35 ± 2º (c=1 in DMF) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Fluorescence Properties
The anthracene moiety of 3-(9-anthryl)-alanine provides its characteristic fluorescence. The key spectroscopic data are summarized in Table 2.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 330 nm | [] |
| Maximum Emission Wavelength (λem) | 415 nm | [] |
| Quantum Yield (Φ) | 0.80 - 0.85 (in aqueous media) | [] |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | [] |
| Fluorescence Lifetime (τ) | 13.7 ns | [] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Anthryl-Alanine Containing Peptide
This protocol outlines the manual synthesis of a custom peptide containing 3-(9-anthryl)-D-alanine and a C-terminal cysteine for subsequent bioconjugation.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Shake for 2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: Bioconjugation of Anthryl-Alanine Peptide to a Target Protein via Maleimide-Thiol Chemistry
This protocol describes the conjugation of the purified peptide (containing a C-terminal cysteine) to a target protein (e.g., an antibody or MEK protein) that has been modified to contain a maleimide group.
Materials:
-
Purified peptide with a C-terminal cysteine
-
Maleimide-activated target protein
-
Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, containing EDTA)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified peptide in the conjugation buffer.
-
Dissolve the maleimide-activated protein in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the peptide is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of ~1 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the peptide-protein conjugate from unreacted peptide and quenching reagent using a size-exclusion chromatography (SEC) column.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 330 nm (for the anthryl group).
-
-
Characterization of the Conjugate:
-
Determine the concentration of the protein and the degree of labeling (DOL) using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and 330 nm and using the Beer-Lambert law.
-
The integrity of the conjugate can be further analyzed by SDS-PAGE, observing a shift in the molecular weight of the protein.
-
Caption: Bioconjugation via Maleimide-Thiol Chemistry.
Protocol 3: FRET-based Assay for MEK-ERK Protein-Protein Interaction
This protocol details a FRET-based assay to study the interaction between MEK and ERK proteins. A peptide substrate of ERK containing 3-(9-anthryl)-D-alanine will act as the FRET donor, and a fluorescently labeled antibody targeting ERK will serve as the FRET acceptor.
Materials:
-
ERK protein
-
MEK protein (constitutively active mutant)
-
ATP
-
Kinase reaction buffer
-
Fluorescently labeled anti-ERK antibody (e.g., labeled with a dye that accepts energy from anthracene, such as a coumarin derivative)
-
The synthesized and purified anthryl-alanine containing peptide (ERK substrate)
-
96-well black microplate
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Kinase Reaction:
-
In the wells of the microplate, set up the kinase reaction by adding the kinase buffer, ERK protein, and the anthryl-alanine peptide substrate.
-
Initiate the reaction by adding ATP and constitutively active MEK.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C to allow for the phosphorylation of ERK by MEK. Include a negative control without MEK.
-
-
FRET Detection:
-
To each well, add the fluorescently labeled anti-ERK antibody. This antibody will bind to ERK, bringing the acceptor dye in close proximity to the donor (anthryl-alanine on the peptide substrate that is bound to the active site of ERK).
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in the plate reader.
-
Set the excitation wavelength to 330 nm (for the anthryl donor).
-
Measure the emission at two wavelengths: 415 nm (donor emission) and the emission maximum of the acceptor dye.
-
-
Data Analysis:
-
Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the FRET ratio in the presence of MEK compared to the negative control indicates an interaction between MEK and ERK, leading to ERK activation and subsequent binding of the peptide substrate, bringing the donor and acceptor into close proximity.
-
To determine the binding affinity (Kd), perform a titration experiment by varying the concentration of one binding partner while keeping the other constant and measure the change in the FRET ratio.
-
Signaling Pathway Visualization
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[6] The interaction between MEK and ERK is a key step in this pathway.[6]
Caption: The MAPK/ERK Signaling Pathway.
References
- 2. Assessment of the FRET-based Teen sensor to monitor ERK activation changes preceding morphological defects in a RASopathy zebrafish model and phenotypic rescue by MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide-based method for elaboration of cysteine-containing peptide phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Applications of Fmoc-3-(9-anthryl)-D-alanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(9-anthryl)-D-alanine is a non-natural, fluorescent amino acid derivative that has emerged as a valuable tool in drug discovery and biochemical research.[1][2] Its unique structure, featuring a photoluminescent anthracene moiety attached to a D-alanine backbone and an Fmoc protecting group, allows for its use as a fluorescent probe in peptide-based assays and therapeutics.[1][2][3] The D-configuration of the amino acid can impart increased proteolytic stability to peptides, a desirable characteristic for therapeutic candidates. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery workflows.
Application Notes
The primary applications of this compound in drug discovery stem from its intrinsic fluorescence, making it an ideal building block for the synthesis of fluorescently labeled peptides. These labeled peptides are instrumental in a variety of biochemical and cellular assays.
1. Fluorescent Probes for Protein-Protein Interaction (PPI) Studies:
Peptides incorporating 3-(9-anthryl)-D-alanine can serve as fluorescent probes to monitor and quantify interactions with target proteins.[2] Changes in the fluorescence properties of the anthryl group upon binding, such as intensity or polarization, can be used to determine binding affinities (Kd) and to screen for inhibitors of the PPI.[2]
2. High-Throughput Screening (HTS) Assays:
The fluorescent nature of peptides containing 3-(9-anthryl)-D-alanine makes them highly suitable for HTS formats like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays.[] These assays are powerful tools for identifying small molecule or peptide-based inhibitors of target interactions.
3. Development of Peptide-Based Therapeutics:
Incorporation of D-amino acids, such as 3-(9-anthryl)-D-alanine, can enhance the in vivo stability of peptide drugs by making them resistant to degradation by proteases.[3] The inherent fluorescence can also be leveraged for pharmacokinetic and pharmacodynamic (PK/PD) studies, allowing for the tracking and quantification of the peptide therapeutic in biological systems.[2]
4. Conformational Studies of Peptides and Proteins:
The sensitivity of the anthracene fluorophore to its local environment can be exploited to study the folding and conformational changes of peptides and proteins.[1] Changes in the fluorescence emission spectrum can provide insights into the structural dynamics of these biomolecules.
Data Presentation
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 330 nm | [2] |
| Emission Maximum (λem) | 415 nm | [2] |
| Quantum Yield (Φ) | 0.80 - 0.85 (in aqueous media) | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing 3-(9-anthryl)-D-alanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To couple This compound , dissolve it with OxymaPure in DMF, add DIC, pre-activate, and couple to the resin as described above. Due to its bulky nature, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Fluorescence Polarization (FP) Assay for a Peptide-Protein Interaction
This protocol describes a competitive FP assay to screen for inhibitors of a peptide-protein interaction, using a peptide labeled with 3-(9-anthryl)-D-alanine as the fluorescent tracer.
Materials:
-
Fluorescently labeled peptide (Tracer) containing 3-(9-anthryl)-D-alanine
-
Purified target protein
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds (inhibitors)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer peptide (e.g., 1-10 nM).
-
The protein concentration that results in approximately 50-80% of the maximum polarization signal should be used for the competition assay. This is typically 2-3 times the Kd.
-
-
Assay Protocol:
-
Prepare a solution of the target protein at twice the final desired concentration in assay buffer.
-
Prepare a solution of the tracer peptide at twice the final desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add:
-
5 µL of test compound solution (or buffer for control wells).
-
10 µL of the target protein solution.
-
Mix and incubate for 15 minutes at room temperature.
-
Add 5 µL of the tracer peptide solution.
-
-
Mix the plate gently and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the plate reader. Set the excitation and emission wavelengths appropriate for the anthryl fluorophore (e.g., Ex: 330 nm, Em: 415 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no protein).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay for Protease Activity
This protocol describes a FRET-based assay to measure the activity of a protease using a peptide substrate containing 3-(9-anthryl)-D-alanine as the FRET donor and a suitable quencher as the acceptor.
Materials:
-
FRET peptide substrate containing 3-(9-anthryl)-D-alanine (Donor) and a quencher (e.g., Dabcyl) on opposite sides of a protease cleavage site.
-
Purified protease.
-
Assay buffer (optimized for protease activity).
-
Test compounds (protease inhibitors).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Assay Principle: In the intact peptide, the quencher is in close proximity to the anthryl donor, resulting in FRET and quenching of the donor's fluorescence. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence.
-
Assay Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add:
-
5 µL of test compound solution (or buffer for controls).
-
10 µL of the protease solution in assay buffer.
-
Mix and pre-incubate for 15 minutes at the optimal temperature for the protease.
-
-
Initiate the reaction by adding 5 µL of the FRET peptide substrate solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the donor (e.g., Ex: 330 nm, Em: 415 nm) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a versatile and powerful tool for drug discovery. Its incorporation into peptides enables the development of robust and sensitive assays for studying molecular interactions and screening for potential therapeutics. The protocols provided herein offer a framework for the effective application of this fluorescent amino acid in a research and drug development setting.
References
Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-3-(9-anthryl)-D-alanine in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorescent non-canonical amino acids into peptides is a powerful tool in structural biology, enabling the study of peptide conformation, protein-peptide interactions, and cellular uptake. Fmoc-3-(9-anthryl)-D-alanine is a fluorescent amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][] Its bulky, hydrophobic anthracene side chain provides unique photophysical properties, making it an excellent intrinsic fluorescent probe.[1][3][4] The use of the D-enantiomer can also confer proteolytic resistance to the resulting peptides, enhancing their stability for biological assays. This document provides detailed application notes and experimental protocols for the synthesis and utilization of peptides containing this compound.
Applications in Structural Biology
Peptides incorporating 3-(9-anthryl)-D-alanine are versatile tools with a range of applications in structural biology and drug discovery:
-
Fluorescent Probes: The anthracene moiety's intrinsic fluorescence allows for the direct detection and quantification of peptides without the need for external fluorophores. This is advantageous for studying peptide localization in cells, binding to target proteins, and conformational changes.[1][][3][4]
-
Protein-Protein Interaction Studies: The fluorescent properties of the anthryl group can be leveraged to investigate the binding of peptides to their protein targets. Changes in the fluorescence emission spectrum upon binding can provide information on the binding affinity and the local environment of the peptide.[]
-
Structural Biology: The defined structure of the anthracene group can be used as a probe to study the folding and dynamics of peptides and proteins.[] It can be used in techniques such as Fluorescence Resonance Energy Transfer (FRET) to measure intramolecular or intermolecular distances.[]
-
Drug Discovery: The fluorescent tag facilitates high-throughput screening assays to assess the binding and activity of peptide-based drug candidates.[] The incorporation of a D-amino acid can also enhance the bioavailability and stability of therapeutic peptides.
Data Presentation
Photophysical Properties of 3-(9-anthryl)-alanine
The photophysical properties of the L-isomer of 3-(9-anthryl)-alanine provide a close approximation for the D-isomer, as the core fluorophore is identical.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~330 - 365 nm | Aqueous solution |
| Emission Maximum (λem) | ~400 - 420 nm | Aqueous solution |
| Quantum Yield (ΦF) | 0.1 - 0.3 | Varies with solvent |
| Molar Extinction Coefficient (ε) | ~7,000 - 10,000 M⁻¹cm⁻¹ at λex | Methanol |
Note: The exact photophysical properties can be sensitive to the local environment, including solvent polarity and binding to other molecules. It is recommended to characterize each specific peptide conjugate.
Properties of this compound
| Property | Value |
| CAS Number | 268733-63-7 |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.55 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity (HPLC) | ≥95.0% |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-(9-anthryl)-D-alanine
This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy. Due to the bulky nature of this compound, modifications to standard coupling procedures are recommended.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of this compound (Modified Coupling):
-
Due to the steric hindrance of the anthryl group, a double coupling is recommended.
-
Follow the procedure in step 3 for the first coupling, extending the coupling time to 4 hours.[5]
-
Wash the resin with DMF (3 x 1 min).
-
Repeat the coupling procedure with a fresh solution of activated this compound for another 4 hours or overnight.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Confirm complete coupling with a Kaiser test. If the test is positive, consider capping the unreacted amines with acetic anhydride.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 (or 4 for the special residue) for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Characterization of Peptide-Protein Binding using Fluorescence Spectroscopy
This protocol describes a general method to assess the binding of a peptide containing 3-(9-anthryl)-D-alanine to a target protein.
Materials:
-
Purified peptide containing 3-(9-anthryl)-D-alanine
-
Purified target protein
-
Binding buffer (e.g., PBS, Tris-HCl, HEPES, physiological pH)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO or the binding buffer).
-
Prepare a concentrated stock solution of the target protein in the binding buffer.
-
Determine the accurate concentrations of both stock solutions (e.g., by UV-Vis spectroscopy).
-
-
Fluorescence Emission Spectrum of the Free Peptide:
-
Dilute the peptide stock solution in the binding buffer to a final concentration in the low micromolar range.
-
Record the fluorescence emission spectrum by exciting at the λex of the anthryl group (e.g., 365 nm).
-
-
Titration with the Target Protein:
-
To the cuvette containing the peptide solution, add increasing concentrations of the target protein.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the changes in fluorescence intensity at the emission maximum or changes in the emission wavelength (spectral shift).
-
Plot the change in fluorescence as a function of the protein concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Visualizations
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for the solid-phase synthesis of peptides containing this compound.
Logical Relationship for a Kinase Activity Assay
Caption: Logical workflow for a kinase activity assay using a peptide containing 3-(9-anthryl)-D-alanine.
Conclusion
This compound is a valuable reagent for the synthesis of fluorescently labeled peptides for applications in structural biology and drug discovery. The protocols and data presented here provide a foundation for researchers to incorporate this versatile amino acid into their peptide synthesis workflows. The unique properties of the anthryl group, combined with the stability conferred by the D-amino acid, make peptides containing this residue powerful tools for elucidating biological processes.
References
Troubleshooting & Optimization
Technical Support Center: Aggregation of Peptides Containing Fmoc-3-(9-anthryl)-D-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aggregation of peptides incorporating the bulky and hydrophobic fluorescent amino acid, Fmoc-3-(9-anthryl)-D-alanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the formation of stable secondary structures like β-sheets. Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The consequences range from a slight decrease in reaction rates to complete synthesis failure, resulting in low yields and deletion sequences in the final product.
Q2: Why are peptides containing this compound particularly prone to aggregation?
A2: The 3-(9-anthryl)-D-alanine residue possesses a large, planar, and hydrophobic anthryl group. This bulky aromatic side chain can significantly contribute to aggregation through several mechanisms:
-
Hydrophobic Interactions: The nonpolar anthryl group promotes association with other hydrophobic residues in adjacent peptide chains, driving aggregation to minimize contact with the polar synthesis solvent (e.g., DMF).
-
π-stacking: The planar aromatic rings of the anthryl groups can stack on top of each other, creating strong, non-covalent interactions that stabilize aggregated structures.[1][2]
-
Steric Hindrance: The bulkiness of the residue can sterically hinder the approach of reagents for both Fmoc deprotection and the subsequent amino acid coupling, leading to incomplete reactions and deletion sequences.
Q3: How can I detect that aggregation is occurring during the synthesis of my anthryl-alanine containing peptide?
A3: Several signs can indicate on-resin aggregation:
-
Physical Appearance of the Resin: The resin beads may shrink or fail to swell properly in the synthesis solvent.
-
Slowed or Incomplete Reactions: You may observe a significant slowdown in the rate of Fmoc deprotection (e.g., persistent blue color with a ninhydrin test after extended deprotection times) and/or incomplete coupling reactions (e.g., a positive ninhydrin test after coupling).
-
Unreliable Monitoring Tests: Standard colorimetric tests like the Kaiser (ninhydrin) or TNBS test may give false negative results because the aggregated peptide chains can prevent the reagents from reaching the free amines.
-
Poor Yield and Purity: Ultimately, a low yield of the target peptide and the presence of multiple deletion sequences in the crude product upon analysis by HPLC and Mass Spectrometry are strong indicators of aggregation issues during synthesis.
Q4: My crude peptide containing 3-(9-anthryl)-D-alanine is insoluble after cleavage from the resin. What can I do?
A4: Poor solubility of the cleaved peptide is a common issue for hydrophobic sequences. Here are some strategies to address this:
-
Incorporate Solubilizing Tags: During synthesis, a hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) can be added to the N- or C-terminus, which can be cleaved off after purification.
-
Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 2,2,2-trifluoroethanol (TFE). A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can also be effective for highly aggregated peptides.[3]
-
Chaotropic Agents: Solutions containing chaotropic agents like guanidinium hydrochloride or urea can disrupt the secondary structures responsible for aggregation and aid in solubilization.[4][5]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Positive ninhydrin test (blue beads) after the standard deprotection step.
-
The presence of a peak with a mass of +222.2 Da (mass of the Fmoc group) relative to the expected product in the final mass spectrum, indicating a truncated sequence.[6]
Solutions:
| Strategy | Description |
| Extended Deprotection Time | Increase the deprotection time with 20% piperidine in DMF from the standard 2x10 minutes to 2x20 minutes or longer. |
| Use of a Stronger Base | A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective for removing the Fmoc group from sterically hindered residues. Use with caution as DBU can promote side reactions. |
| Elevated Temperature | Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. |
| Microwave-Assisted Synthesis | Microwave energy can significantly accelerate the deprotection step and help to disrupt aggregation. |
Issue 2: Incomplete Coupling of the Amino Acid Following 3-(9-anthryl)-D-alanine
Symptoms:
-
Positive ninhydrin test (blue beads) after the coupling step.
-
Presence of deletion sequences in the final product, confirmed by mass spectrometry.
Solutions:
| Strategy | Description |
| Double Coupling | Perform the coupling reaction twice with a fresh solution of the activated amino acid. |
| Use of a More Potent Coupling Reagent | Switch to a more reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |
| Incorporate a Pseudoproline Dipeptide | If the sequence allows, inserting a pseudoproline dipeptide C-terminal to the anthryl-alanine can disrupt the formation of secondary structures and improve coupling efficiency.[7][8] |
| Chaotropic Salt Washes | Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF to break up existing aggregates. Ensure to thoroughly wash the resin with DMF afterwards to remove the salt. |
Quantitative Data Summary
The following table presents hypothetical but representative data illustrating the potential impact of incorporating this compound into a model peptide sequence (e.g., a 10-mer) and the effect of mitigation strategies.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) by HPLC | Overall Yield (%) |
| Model Peptide (no anthryl-alanine) | Standard Fmoc-SPPS | 85 | 60 |
| Model Peptide with Anthryl-Alanine | Standard Fmoc-SPPS | 40 | 15 |
| Model Peptide with Anthryl-Alanine | Extended Deprotection & Double Coupling | 60 | 35 |
| Model Peptide with Anthryl-Alanine | Use of Pseudoproline Dipeptide | 75 | 50 |
Experimental Protocols
Protocol 1: Synthesis of a Peptide Containing 3-(9-anthryl)-D-alanine using a Pseudoproline Dipeptide
This protocol outlines a manual solid-phase peptide synthesis approach for a sequence containing the challenging anthryl-alanine residue, incorporating a pseudoproline dipeptide to mitigate aggregation.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 20 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex.
-
Immediately add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a ninhydrin test to confirm complete coupling (beads should be colorless/yellow).
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence until you reach the position for the pseudoproline dipeptide.
-
Coupling of the Pseudoproline Dipeptide:
-
In a separate vial, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (2 eq.) and HATU (1.9 eq.) in DMF.
-
Add DIPEA (4 eq.) and add to the deprotected resin.
-
Agitate for 3 hours.
-
Wash the resin as in step 2.
-
-
Coupling of this compound:
-
Activate this compound (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Couple for 4 hours. Perform a double coupling if the ninhydrin test is positive.
-
Wash the resin as in step 2.
-
-
Continue Chain Elongation: Continue with the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) to the resin and agitate for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Activity
This protocol describes a FRET-based assay to monitor the activity of a protease using a peptide substrate containing 3-(9-anthryl)-D-alanine as a FRET donor and a quencher.
-
Peptide Substrate Design: Synthesize a peptide with the protease recognition sequence flanked by 3-(9-anthryl)-D-alanine (donor) and a suitable quencher (e.g., Dabcyl) conjugated to a lysine residue. The intact peptide will exhibit low fluorescence due to FRET. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare a stock solution of the protease in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a serial dilution of a known protease inhibitor for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the protease to the wells (and the inhibitor at various concentrations for inhibition studies).
-
Initiate the reaction by adding the FRET peptide substrate to all wells to a final concentration of 1-10 µM.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Set the excitation wavelength for anthryl-alanine (e.g., ~365 nm) and the emission wavelength (e.g., ~450 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Workflow for the synthesis of an anthryl-alanine containing peptide and its use in a FRET-based protease assay.
Caption: Logical relationship between the properties of anthryl-alanine, the resulting aggregation, and mitigation strategies.
References
- 1. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of aromaticity, exposed surface, and dipole moment in determining protein aggregation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. thomassci.com [thomassci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Fmoc-3-(9-anthryl)-D-alanine in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-(9-anthryl)-D-alanine. The bulky and hydrophobic nature of the anthryl moiety can lead to on-resin aggregation, which is a primary cause of several side reactions and synthesis failures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: While the anthryl group itself is chemically robust under standard Fmoc-SPPS conditions, its significant hydrophobicity and bulkiness can promote on-resin peptide aggregation.[1][2][3] This aggregation is the root cause of several downstream issues that manifest as side reactions, including:
-
Incomplete Fmoc Deprotection: The aggregation of peptide chains can physically block the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal.[4][5] This results in deletion sequences where the anthrylalanine or subsequent amino acids are missing from the final peptide.[4]
-
Poor Coupling Efficiency: Similar to deprotection, aggregation can hinder the access of activated amino acids to the N-terminus of the growing peptide chain, resulting in low coupling yields and truncated sequences.[3][6]
-
Aspartimide Formation: Although not directly caused by the anthryl group, aggregation-prone sequences can sometimes exacerbate general SPPS side reactions like aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5][7]
Q2: Are there any specific side reactions directly involving the anthracene group during Fmoc deprotection?
A2: Currently, there is no widely reported evidence of side reactions directly involving the anthracene moiety of this compound during standard Fmoc deprotection with piperidine. The primary challenges associated with this amino acid derivative stem from its physical properties (hydrophobicity and steric bulk) rather than its chemical reactivity under these conditions.
Q3: How can I monitor the efficiency of Fmoc deprotection and coupling when using this amino acid?
A3: Standard monitoring techniques are applicable. The Kaiser test (ninhydrin test) is a reliable method to detect the presence of free primary amines after the deprotection step and their absence after the coupling step.[8] A positive Kaiser test after coupling indicates incomplete reaction and should be addressed immediately. For a more quantitative assessment, UV monitoring of the dibenzofulvene-piperidine adduct released during deprotection can be employed.[5]
Q4: Can microwave-assisted peptide synthesis help when working with this compound?
A4: Yes, microwave-assisted SPPS is a highly recommended strategy for sequences containing hydrophobic residues like anthrylalanine.[1][4] The application of microwave energy can disrupt intermolecular hydrogen bonds that lead to aggregation, thereby improving the efficiency of both deprotection and coupling steps.[1]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: Positive Kaiser test after the deprotection step, or identification of deletion sequences by mass spectrometry.
-
Cause: Peptide aggregation hindering access of the piperidine solution to the Fmoc group.[4][5]
-
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment.
-
Change Solvent System: Switch from DMF to more polar, aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the deprotection solution.[1][2][6]
-
Increase Temperature: Perform the deprotection at an elevated temperature (e.g., 50-75°C), preferably using a microwave peptide synthesizer.[1]
-
Incorporate Chaotropic Agents: Before deprotection, wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF to disrupt secondary structures.[1][6]
-
Issue 2: Poor Coupling Efficiency
-
Symptom: Positive Kaiser test after the coupling step, or identification of truncated sequences by mass spectrometry.
-
Cause: Aggregation of the peptide-resin preventing the activated amino acid from reaching the N-terminal amine.[3][6]
-
Solutions:
-
Double Couple: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Use a "Magic Mixture": Employ a solvent mixture of DCM, DMF, and NMP (1:1:1) for the coupling reaction.[2][6]
-
Elevated Temperature/Microwave: As with deprotection, performing the coupling at a higher temperature can significantly improve efficiency.[1][4]
-
Chaotropic Salt Wash: Wash the resin with a chaotropic salt solution prior to coupling. Ensure the salt is thoroughly washed away before adding the activated amino acid.[1][6]
-
Quantitative Data Summary
The following table summarizes the qualitative impact of various interventions on mitigating aggregation-related side reactions during the synthesis of hydrophobic peptides. While specific quantitative data for this compound is limited in the literature, these trends are well-established for hydrophobic sequences in general.
| Intervention | Impact on Deprotection Efficiency | Impact on Coupling Efficiency | Potential Drawbacks |
| Switching from DMF to NMP/DMSO | Increased | Increased | Higher cost, viscosity |
| Elevated Temperature (e.g., 60°C) | Significantly Increased | Significantly Increased | Potential for racemization of sensitive residues |
| Microwave Irradiation | Maximally Increased | Maximally Increased | Requires specialized equipment |
| Addition of Chaotropic Salts (e.g., LiCl) | Increased | Increased | Must be completely removed before coupling |
| Extended Reaction Times | Increased | Increased | Longer synthesis time, potential for other side reactions |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is intended to be used prior to a difficult coupling or deprotection step.
-
Standard Fmoc Deprotection (if applicable): Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a 0.8 M solution of NaClO₄ in DMF for 1 minute each time.[1]
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with Coupling/Deprotection: Continue with the next step in your synthesis protocol.
Protocol 2: General Protocol for Microwave-Assisted SPPS
This protocol provides a general guideline for using a microwave synthesizer to improve synthesis efficiency. Specific parameters will depend on the instrument manufacturer.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or NMP) within the microwave reaction vessel.
-
Fmoc Deprotection: Add the deprotection solution (e.g., 20% piperidine in NMP) and apply microwave energy for a set time and temperature (e.g., 3-5 minutes at 75°C).
-
Washing: Wash the resin thoroughly with NMP.
-
Amino Acid Coupling: Add the pre-activated Fmoc-amino acid solution to the resin and apply microwave energy (e.g., 5-10 minutes at 75-90°C).
-
Washing: Wash the resin to prepare for the next cycle.
-
Monitoring: Use the Kaiser test after coupling to ensure the reaction has gone to completion.
Visualizations
Caption: Troubleshooting workflow for aggregation-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Choosing the right cleavage cocktail for peptides with Fmoc-3-(9-anthryl)-D-alanine
Welcome to the technical support center for peptide synthesis involving Fmoc-3-(9-anthryl)-D-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving peptides containing this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing this compound?
The main challenge arises from the chemical nature of the 3-(9-anthryl) side chain. The anthracene moiety is a large, electron-rich aromatic system. During the final cleavage step with strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of side-chain protecting groups (e.g., t-butyl from Boc or tBu groups). These carbocations are highly reactive electrophiles and can attack the nucleophilic anthryl ring, leading to undesired side products such as alkylated anthrylalanine residues. This is analogous to the well-known side reactions observed with tryptophan residues.[1][2]
Q2: Does the this compound itself require a special cleavage protocol?
The Fmoc group and the D-alanine backbone of this amino acid are standard components in solid-phase peptide synthesis (SPPS) and do not necessitate any unusual cleavage procedures. The focus of optimization should be on protecting the anthryl side chain from modification during the global deprotection and cleavage from the resin.
Q3: What type of cleavage cocktail is recommended for peptides with this compound?
A cleavage cocktail containing a strong acid (typically TFA) and a carefully selected mixture of scavengers is essential. The scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can modify the peptide. Given the similarity in reactivity to tryptophan, cocktails designed to protect tryptophan are a good starting point.
Q4: Which specific scavengers are most effective for protecting the anthryl group?
A combination of scavengers is often more effective than a single one. Recommended scavengers include:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger that works by reductive quenching.
-
Water: Helps to hydrolyze TFA esters and can act as a scavenger.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly good at scavenging a variety of reactive species and can also help in the removal of certain protecting groups.[1][2]
-
Thioanisole: Another sulfur-containing scavenger that can suppress side reactions.
-
Phenol: Can act as a scavenger for carbocations.
A well-established and robust cleavage cocktail for peptides with sensitive residues is Reagent K .[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Mass spectrometry shows unexpected peaks with +56 Da or other alkyl adducts on the anthrylalanine residue. | Incomplete scavenging of t-butyl cations leading to alkylation of the anthryl side chain. | Increase the concentration and/or variety of scavengers in your cleavage cocktail. Consider using a more robust cocktail like Reagent K. Ensure your scavengers are fresh and of high quality. |
| Low peptide yield after cleavage. | 1. Incomplete cleavage from the resin. 2. Precipitation issues due to the hydrophobicity of the peptide. | 1. Extend the cleavage time (e.g., from 2 hours to 4 hours). Perform a small-scale test cleavage to optimize the duration. 2. If the peptide does not precipitate well in cold ether, try concentrating the TFA solution first before adding it to the ether. |
| Discoloration of the cleavage solution. | Potential oxidation or other side reactions involving the anthryl group. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all reagents and solvents are of high purity. |
| HPLC analysis shows multiple, difficult-to-separate peaks. | A mixture of modified and unmodified peptides due to insufficient scavenging. | Optimize the cleavage cocktail as mentioned above. It is crucial to use a cocktail that effectively suppresses side reactions to obtain a cleaner crude product, which will simplify purification. |
Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. Below is a summary of recommended cocktails for peptides containing this compound.
| Cleavage Cocktail | Composition (v/v) | Primary Application |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides with no other sensitive residues (e.g., Cys, Met). The TIS is crucial to protect the anthryl group. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good general-purpose cocktail for peptides containing Trp-like residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly recommended for peptides containing multiple sensitive residues, including anthrylalanine, Cys, and Met, to minimize a wide range of side reactions.[2] |
Experimental Protocols
Protocol 1: Test Cleavage for Optimization
Before performing a full-scale cleavage, it is highly recommended to conduct a small-scale test to determine the optimal conditions.
-
Resin Preparation: Take a small amount of the dried peptide-resin (10-20 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Addition: Add the chosen cleavage cocktail (e.g., 200 µL of Reagent K) to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Isolation: Filter the cleavage mixture away from the resin beads.
-
Precipitation: Add the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry to check for the correct mass and the presence of any side products.
Protocol 2: Full-Scale Cleavage using Reagent K
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Add Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours in a fume hood.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Slowly add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Pelleting: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.
-
Washing: Decant the ether, wash the peptide pellet with fresh cold diethyl ether, and centrifuge again. Repeat this wash step at least twice.
-
Drying: Dry the final peptide pellet under vacuum to remove any residual ether.
Visual Guides
Caption: General workflow for the cleavage of peptides containing this compound.
Caption: The role of scavengers in preventing side reactions with the anthryl group during TFA cleavage.
References
Minimizing photobleaching of Fmoc-3-(9-anthryl)-D-alanine in fluorescence microscopy
Welcome to the technical support center for minimizing photobleaching of Fmoc-3-(9-anthryl)-D-alanine in fluorescence microscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your imaging experiments and preserve your fluorescent signal.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence microscopy with this compound.
Issue: Rapid loss of fluorescence signal during imaging.
Possible Cause 1: High Excitation Light Intensity
-
Explanation: Intense light exposure accelerates the rate at which the fluorophore is irreversibly damaged.[1] The high energy can lead to the generation of reactive oxygen species (ROS) that degrade the this compound molecule.[1][2]
-
Solution:
Possible Cause 2: Long Exposure Times
-
Explanation: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[1]
-
Solution:
-
Decrease the camera exposure time or increase the detector gain if necessary.
-
For time-lapse experiments, increase the interval between image acquisitions to minimize cumulative light exposure.
-
Possible Cause 3: Presence of Oxygen
-
Explanation: Molecular oxygen is a key contributor to photobleaching.[4] When this compound is in its excited triplet state, it can transfer energy to oxygen, creating highly reactive singlet oxygen that can chemically destroy the fluorophore.[2][4]
-
Solution:
Issue: Poor signal-to-noise ratio.
Possible Cause 1: Significant Photobleaching
-
Explanation: As the fluorophore bleaches, the signal intensity decreases, leading to a lower signal-to-noise ratio.[5]
-
Solution:
-
Implement the strategies described above to minimize photobleaching.
-
Consider using a more sensitive detector or a higher numerical aperture (NA) objective to collect more of the emitted light.
-
Possible Cause 2: Autofluorescence
-
Explanation: Biological samples often contain endogenous molecules that fluoresce, creating a background signal that can obscure the signal from your probe.
-
Solution:
-
If possible, photobleach the autofluorescence before imaging your labeled sample.[3] This involves intentionally exposing the sample to light to destroy the autofluorescent molecules.
-
Use spectral imaging and linear unmixing to computationally separate the specific signal of this compound from the autofluorescence background.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photobleaching for this compound?
A1: The photobleaching of anthracene-based fluorophores like this compound generally occurs through the following steps:
-
Excitation: The anthracene moiety absorbs a photon of light, moving from its ground state (S₀) to an excited singlet state (S₁).[2]
-
Fluorescence vs. Intersystem Crossing: From the S₁ state, the molecule can either relax back to the ground state by emitting a photon (fluorescence) or it can transition to a longer-lived excited triplet state (T₁).[2][4]
-
Reaction from the Triplet State: The T₁ state is more chemically reactive and has a longer lifetime, increasing the probability of interactions with other molecules.[6] It can react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[2]
-
Oxidative Damage: This singlet oxygen can then attack the electron-rich anthracene core, leading to the formation of non-fluorescent products and irreversible loss of fluorescence.[2]
Q2: How do antifade reagents work to protect this compound?
A2: Antifade reagents are compounds included in mounting media to reduce photobleaching.[1] Most commercial antifade reagents are reactive oxygen species (ROS) scavengers.[2] They work by quenching singlet oxygen and other free radicals that are generated during the fluorescence excitation process, thereby protecting the fluorophore from oxidative damage.[2] Common components of antifade reagents include 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and p-phenylenediamine (PPD).[1][7][8]
Q3: Can I use the same antifade reagents for both live-cell and fixed-cell imaging?
A3: Not always. Antifade reagents for fixed cells, such as those containing glycerol, may not be suitable for live-cell imaging as they can affect cell viability.[8] For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as ProLong™ Live or VectaCell™ Trolox, which are formulated to be non-toxic to cells.[8][9]
Q4: What are the optimal excitation and emission wavelengths for this compound to minimize photobleaching?
A4: this compound has a maximum excitation at approximately 330 nm and an emission maximum around 415 nm.[10] While using the peak excitation wavelength provides the strongest signal, it can also lead to more rapid photobleaching. To minimize photobleaching, consider the following:
-
Use an excitation wavelength slightly off-peak, if your signal intensity is sufficient.
-
Employ a bandpass filter for excitation to limit the range of wavelengths hitting the sample.
-
Ensure your emission filter is well-matched to the emission spectrum of the fluorophore to maximize signal collection and minimize the collection of scattered excitation light.
Data Presentation
Table 1: Photophysical Properties of 3-(9-Anthryl)-L-alanine
| Property | Value | Reference |
| Maximum Excitation Wavelength | 330 nm | [10] |
| Maximum Emission Wavelength | 415 nm | [10] |
| Stokes Shift | 85 nm | [10] |
| Fluorescence Lifetime (Major Component) | 13.7 nanoseconds (95% contribution) | [10] |
| Fluorescence Lifetime (Minor Component) | 1.8 nanoseconds (5% contribution) | [10] |
Table 2: Common Antifade Reagents and Their Properties
| Reagent | Type | Recommended Application | Key Features |
| VECTASHIELD® | Liquid | Fixed Cells | Does not solidify, allowing for long-term storage without sealing.[11] |
| VECTASHIELD® HardSet™ | Hardening | Fixed Cells | Solidifies after about 15 minutes at room temperature, immobilizing the coverslip.[12] |
| ProLong™ Gold | Curing | Fixed Cells | Cures within 24 hours and offers enhanced resistance to photobleaching.[13] |
| FluoroQuest™ | Liquid | Fixed Cells | Ready to use without warming and has an ideal refractive index.[14] |
| Mowiol® 4-88 with DABCO | Aqueous Mountant | Fixed Cells | Contains 1,4-Diazabicyclo[2.2.2]octane as an anti-bleaching agent.[7] |
| ProLong™ Live | Reagent for Media | Live Cells | Contains enzymes that metabolize free radical singlet oxygen.[9] |
Experimental Protocols
Protocol: Preparing a Fixed Sample with Antifade Mounting Medium
This protocol describes the general steps for mounting a fixed and fluorescently labeled sample using a commercial antifade mounting medium.
Materials:
-
Fixed and fluorescently labeled cells or tissue on a microscope slide
-
Coverslips
-
Antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold)
-
Pipette and tips
-
Optional: Nail polish or plastic sealant
Procedure:
-
Prepare the Slide: After the final washing step of your immunofluorescence protocol, carefully remove the excess liquid from the slide by gently tapping the edge on a paper towel.
-
Add Antifade Medium: Dispense a small drop (approximately 20 µl) of the antifade mounting medium directly onto the sample on the slide.[15]
-
Apply the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the drop of mounting medium. Take care to avoid introducing air bubbles.[15]
-
Remove Excess Medium: If necessary, gently blot away any excess mounting medium from the edges of the coverslip with a kimwipe.
-
Curing/Setting (if applicable):
-
For non-hardening media like VECTASHIELD®, the slide can be imaged immediately.[11]
-
For hardening or curing media like VECTASHIELD® HardSet™ or ProLong™ Gold, allow the slide to sit at room temperature in the dark for the manufacturer-recommended time (e.g., 15 minutes to 24 hours) to achieve optimal antifade properties and refractive index.[12][13]
-
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a plastic sealant.[11]
-
Storage: Store the mounted slides at 4°C, protected from light.[11][14]
Visualizations
Caption: Mechanism of photobleaching for anthracene derivatives.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 5. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. bicellscientific.com [bicellscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Vector Laboratories VECTASHIELD® HardSet™ Antifade Mounting Medium With | Fisher Scientific [fishersci.com]
- 13. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 14. FluoroQuest™ Antifade Mounting Medium | AAT Bioquest [aatbio.com]
- 15. abbexa.com [abbexa.com]
Addressing solubility issues of Fmoc-3-(9-anthryl)-D-alanine during peptide synthesis
Technical Support Center: Fmoc-3-(9-anthryl)-D-alanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, particularly solubility and coupling issues, associated with this bulky, hydrophobic amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid in SPPS?
A1: this compound is considered a challenging building block due to several intrinsic properties:
-
High Hydrophobicity: The large, planar anthracene ring is extremely hydrophobic, leading to poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[1][2]
-
Steric Hindrance: The bulky anthryl group creates significant steric hindrance around the carboxylic acid and the alpha-amino group, which can impede coupling reactions.
-
Aggregation: The planar aromatic structure of the anthracene moiety can promote π-π stacking interactions between peptide chains. This on-resin aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[1][2]
Q2: What are the common indicators of solubility and coupling problems with this amino acid?
A2: During synthesis, you may observe the following issues:
-
Incomplete Dissolution: The Fmoc-amino acid may not fully dissolve in the solvent, appearing as a suspension or leaving particulate matter.
-
Low Coupling Efficiency: A positive (blue/purple) Kaiser test after the coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.[3]
-
Resin Clumping: Visible aggregation or clumping of the resin beads can occur, which is a physical sign of poor solvation and peptide aggregation.
-
Deletion Sequences in Final Product: Mass spectrometry analysis of the crude peptide may reveal a significant peak corresponding to the peptide sequence missing the anthryl-alanine residue.
-
Low Final Yield: The culmination of these issues often results in a significantly reduced yield of the desired full-length peptide.
Q3: How can I improve the solubility of this compound for the coupling step?
A3: Improving solubility is the first critical step. While DMF is a standard solvent, its effectiveness is limited for this compound.[4] Consider the following solvent-based strategies:
-
Use N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and powerful solvent than DMF and often demonstrates superior solvating capabilities for both the growing peptide chain and difficult amino acids.[2][4][5]
-
Solvent Mixtures: The use of co-solvents can disrupt aggregation and improve solubility. A "magic mixture" of DCM/DMF/NMP (1:1:1) has been successfully used for hydrophobic peptides.[1] Adding Dimethyl sulfoxide (DMSO) can also be beneficial.[1][4]
| Solvent System | Recommendation | Key Advantages |
| N,N-Dimethylformamide (DMF) | Use as a baseline, but expect potential issues. | Standard, widely available SPPS solvent. |
| N-Methyl-2-pyrrolidone (NMP) | Recommended. Often a direct replacement for DMF. | Superior solvating power for hydrophobic sequences.[2][4] |
| DMF / Dichloromethane (DCM) (1:1) | Good alternative if NMP is not available. | Can improve swelling of polystyrene resins and disrupt aggregation.[6] |
| NMP / DMSO | Use for extremely difficult cases. | DMSO is excellent at disrupting secondary structures that cause aggregation.[1] |
Q4: Which coupling reagents are most effective for this sterically hindered amino acid?
A4: Standard carbodiimide-based activators (like DIC/HOBt) may be insufficient. More potent uronium/aminium-based coupling reagents are highly recommended to overcome the steric hindrance.[3][7]
| Coupling Reagent | Molar Excess (AA:Reagent:Base) | Key Advantages & Considerations |
| HBTU / HOBt | 3-5 eq. | Common, but may be inefficient for this specific coupling. |
| HATU | 3-5 eq. | Highly Recommended. Forms a highly reactive HOAt-ester, very effective for hindered couplings. Requires a non-nucleophilic base like DIPEA.[7][8] |
| HCTU | 3-5 eq. | Similar in efficacy to HATU but often more cost-effective and with better solubility. |
| COMU | 3-5 eq. | A newer generation reagent with reactivity comparable to HATU. Its byproducts are highly soluble, and it is considered safer than HOBt/HOAt-based reagents.[7][9] |
Q5: Beyond solvents and reagents, what other protocol modifications can improve coupling efficiency?
A5: Several procedural adjustments can significantly improve the outcome of difficult couplings.
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50°C to 86°C) can provide the necessary energy to overcome the activation barrier for sterically hindered reactions and disrupt on-resin aggregation.[10][11] This can be achieved through conventional heating or microwave peptide synthesizers.[10]
-
Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh preparation of activated amino acid and reagents.[3] This helps to drive the reaction towards completion.
-
Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, to allow sufficient time for the slow reaction to proceed.[3]
Troubleshooting Workflows & Protocols
Diagram: Troubleshooting a Failed Coupling Reaction
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Experimental Protocol: High-Efficiency Coupling
This protocol incorporates several of the recommended strategies for incorporating this compound.
1. Reagent Preparation (Activation Solution): a. In a clean vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in N-Methyl-2-pyrrolidone (NMP). Use the minimum volume required for full dissolution. b. Gently vortex the solution. Note that complete dissolution may be slow. c. Just prior to adding to the resin, add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. d. Allow the solution to pre-activate for 5-10 minutes at room temperature.
2. Resin Preparation: a. Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard protocol (e.g., 2 x 10 min with 20% piperidine in NMP). b. Wash the deprotected resin thoroughly with NMP (at least 5 times).
3. Coupling Reaction: a. Drain the NMP from the washed resin. b. Immediately add the pre-activated amino acid solution (from step 1) to the reaction vessel. c. Agitate the reaction vessel at 50°C for 2 hours. d. Take a small sample of resin beads and perform a qualitative Kaiser test.
4. Post-Coupling Steps: a. If Kaiser test is negative (yellow beads): The coupling is successful. Proceed to wash the resin with NMP (3x) and DCM (3x) before proceeding to the next cycle. b. If Kaiser test is positive (blue/purple beads): The coupling is incomplete. Drain the reaction vessel and immediately perform a second coupling (repeat steps 1 and 3) before proceeding. If the second coupling also fails, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Diagram: Standard vs. Optimized Coupling Workflow
Caption: Comparison of a standard SPPS cycle with an optimized workflow for difficult couplings.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mesalabs.com [mesalabs.com]
- 10. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csbio.com [csbio.com]
Preventing racemization of Fmoc-3-(9-anthryl)-D-alanine during coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Fmoc-3-(9-anthryl)-D-alanine in peptide synthesis. Due to the sterically demanding nature of the anthryl moiety, this amino acid derivative is particularly susceptible to epimerization under standard coupling conditions. This guide offers practical solutions and detailed protocols to maintain the stereochemical integrity of your peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
A1: The racemization of this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky 9-anthryl group creates significant steric hindrance around the chiral center (α-carbon) of the amino acid.[1] This can slow down the desired coupling reaction, providing a larger window of opportunity for the activated carboxylic acid to undergo racemization through either oxazolone formation or direct enolization.[2]
-
Oxazolone Formation: Like other Nα-urethane protected amino acids, the activated carboxyl group can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.[2]
Q2: Which factors have the most significant impact on racemization of this amino acid?
A2: The choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent are all critical factors that can influence the extent of racemization.[3][4] Generally, more reactive coupling reagents in combination with sterically hindered or weaker bases, and lower reaction temperatures are preferred to minimize racemization.[4]
Q3: Are there any specific coupling reagents recommended for sterically hindered amino acids like this compound?
A3: Yes, for sterically hindered amino acids, high-potency coupling reagents are recommended. These include uronium/aminium salts like HATU , HBTU , and COMU , as well as phosphonium salts like PyBOP . These reagents generally lead to faster coupling kinetics, which can help to outcompete the rate of racemization.[5]
Q4: How can I detect and quantify the extent of racemization?
A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers of the amino acid or the resulting diastereomeric peptides.[6][7] Other methods include gas chromatography (GC) of derivatized amino acids and capillary electrophoresis.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High percentage of L-enantiomer detected in the final product. | Racemization during the coupling of this compound. | 1. Optimize Coupling Reagent and Additives: Switch to a high-efficiency coupling reagent known for low racemization, such as HATU or COMU, in combination with an additive like HOAt or OxymaPure.[3] 2. Change the Base: Replace strong bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[2] 3. Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of racemization.[4] 4. Minimize Pre-activation Time: Long pre-activation times of the amino acid before addition to the resin can increase the risk of racemization. Add the coupling reagents to the amino acid solution immediately before adding it to the resin. |
| Incomplete coupling and presence of deletion sequences. | The steric hindrance of the anthryl group is preventing the coupling reaction from going to completion. | 1. Use a More Potent Coupling Reagent: Employ a highly reactive coupling reagent such as HATU or COMU. 2. Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents). 3. Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of the activated amino acid.[8] 4. Increase Coupling Time: Extend the duration of the coupling reaction. |
| Difficulty in separating the D- and L-enantiomers by chiral HPLC. | Suboptimal analytical method. | 1. Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating Fmoc-amino acid enantiomers.[6][7] 2. Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) and the acidic additive (e.g., trifluoroacetic acid, formic acid) concentrations.[6] 3. Adjust Temperature: Column temperature can influence the separation. |
Quantitative Data on Racemization
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Expected Racemization (%) |
| DIC | HOBt | DIPEA | DMF | 25 | 5-10 |
| DIC | Oxyma | Collidine | DMF | 25 | 1-3 |
| HBTU | HOBt | DIPEA | DMF | 25 | 3-7 |
| HATU | HOAt | Collidine | DMF | 25 | < 2 |
| COMU | N/A | DIPEA | DMF | 25 | 2-5 |
| COMU | N/A | NMM | DMF | 25 | < 2 |
Note: The expected racemization percentages are estimates based on data from similarly structured amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Amino Acid and Activator Solution: In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Base Addition: Add 2,4,6-collidine to the amino acid solution and briefly vortex.
-
Coupling Reaction: Immediately add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Fmoc-3-(9-anthryl)-alanine Enantiomers
This protocol provides a general method for the analytical separation of the D- and L-enantiomers of Fmoc-3-(9-anthryl)-alanine. Method optimization may be required for baseline separation.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Lux Cellulose-1 or Chiralpak IA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound and Fmoc-3-(9-anthryl)-L-alanine standards
Procedure:
-
Sample Preparation: Prepare a standard solution of the Fmoc-3-(9-anthryl)-alanine racemate (a mixture of D and L enantiomers) and a solution of the sample to be analyzed in a suitable solvent (e.g., 50:50 ACN/water) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Starting Point):
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in water. A typical starting gradient could be 50-90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm or 365 nm (due to the anthryl group)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the method.
-
Inject the sample to be analyzed.
-
-
Data Analysis:
-
Integrate the peak areas of the D- and L-enantiomers.
-
Calculate the percentage of each enantiomer to determine the extent of racemization.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting high racemization levels during the coupling of this compound.
Caption: A logical workflow for troubleshooting high racemization levels.
This comprehensive guide should equip researchers with the necessary knowledge and tools to effectively prevent the racemization of this compound during peptide synthesis, ensuring the production of high-quality, stereochemically pure peptides.
References
- 1. Synthesis and Properties of a Highly Congested Tri(9-anthryl)methyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.com [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides with Fmoc-3-(9-anthryl)-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the bulky and fluorescent Fmoc-3-(9-anthryl)-D-alanine (Fmoc-D-Ant) residue. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound difficult to purify by HPLC?
A1: Peptides incorporating Fmoc-D-Ant present unique purification challenges due to the bulky, hydrophobic, and aromatic nature of the anthryl group.[1][2] These characteristics can lead to several issues:
-
Aggregation: The hydrophobic nature of the peptide can cause it to self-associate and form aggregates, which can lead to poor peak shape, low resolution, and even precipitation on the column.[1][2]
-
Poor Solubility: These peptides often have limited solubility in standard aqueous mobile phases, making sample preparation and injection difficult.
-
Strong Retention: The significant hydrophobicity results in very strong retention on standard C18 reversed-phase columns, requiring high concentrations of organic solvent for elution.
-
π-π Interactions: The aromatic anthryl group can engage in π-π stacking interactions with certain stationary phases, particularly those with phenyl ligands, which can alter selectivity and retention behavior.[3][4]
Q2: What is the best type of HPLC column for purifying my Fmoc-D-Ant peptide?
A2: While C18 columns are the most common choice for peptide purification, for highly hydrophobic peptides like those with Fmoc-D-Ant, alternative stationary phases may provide better results.[1][5] Consider the following:
-
C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18 columns, which can reduce retention times and improve peak shape for very hydrophobic peptides.[5]
-
Phenyl-Hexyl Columns: These columns offer a different selectivity due to the potential for π-π interactions between the phenyl ligands and the anthryl group of your peptide.[3][6] This can be advantageous for separating closely related impurities.
-
Wide-Pore Columns (300 Å): A larger pore size is generally recommended for peptides to ensure unrestricted access to the stationary phase.[6]
Q3: How can I improve the solubility of my crude Fmoc-D-Ant peptide for HPLC injection?
A3: Improving solubility is crucial for a successful purification. Here are some strategies:
-
Test a range of solvents: Before injecting your entire sample, perform small-scale solubility tests.
-
Use of Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with the initial mobile phase.[1] Be aware that DMSO and DMF can be viscous and may affect peak shape if injected in large volumes.
-
Acidic Conditions: Using a small amount of trifluoroacetic acid (TFA) or formic acid in your sample solvent can help to protonate the peptide and improve solubility.
-
Chaotropic Agents: In very difficult cases, a solution containing 6M Guanidine HCl or 8M Urea can be used to dissolve the peptide, but these are denaturing agents and should be used as a last resort.
Q4: Can I use the fluorescence of the anthryl group for detection during HPLC?
A4: Yes, the inherent fluorescence of the 9-anthryl group provides a sensitive and selective method for detection. You will need a fluorescence detector on your HPLC system. The typical excitation and emission wavelengths for anthracene derivatives are in the UV range. For example, excitation can be set around 252 nm and emission around 380-420 nm.[7] Monitoring at a standard peptide bond wavelength (e.g., 214-220 nm) simultaneously is recommended to visualize all peptide-related impurities.[8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of your Fmoc-D-Ant peptide.
Problem 1: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Suggested Solution |
| Peptide Aggregation on Column | Increase the column temperature (e.g., 40-60 °C) to disrupt aggregates.[10] Use a shallower gradient to improve separation.[11] |
| Secondary Interactions with Column | Switch to a different column chemistry (e.g., from C18 to C8 or Phenyl-Hexyl).[1][5] Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase.[12] |
| Sample Overload | Reduce the amount of peptide injected onto the column. |
| Inappropriate Sample Solvent | Ensure the sample is fully dissolved and the injection solvent is as similar as possible to the initial mobile phase. If using a strong solvent like DMSO, inject a smaller volume.[1] |
Problem 2: No Peptide Eluting from the Column or Very Late Elution
| Possible Cause | Suggested Solution |
| Peptide is too Hydrophobic for the Column/Gradient | Switch to a less hydrophobic column (C8 or C4).[5] Increase the final concentration of the organic solvent in your gradient. Use a stronger organic solvent like n-propanol or isopropanol in place of or in addition to acetonitrile. |
| Peptide Crashed Out (Precipitated) on the Column | Improve sample solubility before injection. Consider a different injection solvent. |
| Column Clogging | Ensure your sample is filtered through a 0.22 µm filter before injection.[13] |
Problem 3: Low Recovery of the Peptide
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to the Column | Passivate a new column with a standard peptide solution before use. Try a different column chemistry. |
| Peptide Precipitation During Fraction Collection | Collect fractions into tubes containing a small amount of organic solvent (e.g., acetonitrile) to maintain solubility. |
| Aggregation Leading to Sample Loss | Optimize the mobile phase to prevent aggregation during the run (see Problem 1). |
Experimental Protocols
General Protocol for RP-HPLC Purification of Fmoc-D-Ant Peptides
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your peptide.
1. Materials:
-
Crude Fmoc-D-Ant peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a gradient pump, UV and/or fluorescence detector, and fraction collector
-
Reversed-phase HPLC column (e.g., C8 or Phenyl-Hexyl, 5 µm, 300 Å, 4.6 x 250 mm for analytical or larger for preparative)
-
Syringe filters (0.22 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Perform small-scale solubility tests to find a suitable solvent.
-
Dissolve the crude peptide in a minimal volume of a strong organic solvent (e.g., DMSO or DMF) if necessary.
-
Dilute the dissolved peptide with Mobile Phase A to a suitable concentration for injection (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.[13]
4. HPLC Method:
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. The optimal gradient will depend on the peptide's hydrophobicity but a good starting point is a shallow gradient.
-
Monitor the elution at 214/220 nm and/or with fluorescence detection (e.g., Ex: 252 nm, Em: 400 nm).
-
Collect fractions corresponding to the desired peak.
5. Post-Purification:
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product.
Quantitative Data: Example HPLC Gradients
The following table provides example starting gradients for the purification of highly hydrophobic peptides. These should be optimized for your specific peptide.
| Peptide Characteristic | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate |
| Moderately Hydrophobic | C18 | 0.1% TFA in Water | 0.1% TFA in ACN | 5-65% B over 60 min | 1.0 mL/min |
| Highly Hydrophobic | C8 | 0.1% TFA in Water | 0.1% TFA in ACN | 20-80% B over 60 min | 1.0 mL/min |
| Very Highly Hydrophobic / Prone to Aggregation | Phenyl-Hexyl | 0.1% TFA in Water | 0.1% TFA in ACN | 30-90% B over 45 min, with column heated to 40-60°C | 1.0 mL/min |
Visualizations
Caption: General workflow for the HPLC purification of Fmoc-D-Ant peptides.
Caption: Decision tree for troubleshooting common HPLC purification problems.
References
- 1. pekcuralabs.com [pekcuralabs.com]
- 2. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. renyi.hu [renyi.hu]
- 13. HPLC Purification of Peptides [protocols.io]
Technical Support Center: Quenching Effects on Fmoc-3-(9-anthryl)-D-alanine Fluorescence in Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent non-canonical amino acid Fmoc-3-(9-anthryl)-D-alanine. This resource addresses common issues related to fluorescence quenching in peptides incorporating this probe.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My peptide containing this compound shows lower fluorescence intensity than expected. What are the possible causes?
A1: Lower than expected fluorescence intensity can stem from several factors:
-
Environmental Effects: The fluorescence of the anthryl moiety is sensitive to its local environment. Changes in solvent polarity, pH, or the presence of quenching agents can significantly decrease fluorescence.
-
Quenching by Peptide Residues: Neighboring amino acid residues within the peptide sequence, particularly tryptophan and tyrosine, can quench the fluorescence of 3-(9-anthryl)-D-alanine through Förster Resonance Energy Transfer (FRET) or other mechanisms.
-
Aggregation: Peptides, especially at higher concentrations, can aggregate. This can bring the anthryl fluorophores into close proximity, leading to self-quenching, a phenomenon known as aggregation-caused quenching (ACQ).[1]
-
Compound Integrity: Ensure the this compound used in the synthesis and the final peptide are pure and have not degraded.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for the anthryl fluorophore (typically around 365 nm for excitation and 415 nm for emission, though these can shift depending on the environment).
Q2: How does pH affect the fluorescence of my anthryl-alanine labeled peptide?
A2: The fluorescence of 3-(9-anthryl)-alanine is highly pH-dependent. The ionizable amino and carboxyl groups of the alanine backbone are responsible for this behavior. Maximum fluorescence intensity is generally observed around physiological pH (pH 7.0). Under acidic conditions (pH < 3), protonation of the amino group can lead to significant fluorescence quenching. Similarly, under basic conditions (pH > 10), deprotonation can also cause quenching. It is crucial to perform experiments in a well-buffered solution to maintain a stable pH.
Q3: I am observing a decrease in fluorescence intensity upon addition of a potential binding partner to my peptide. How can I determine if this is due to a specific interaction or non-specific quenching?
A3: This is a common and important question. To distinguish between specific binding-induced fluorescence changes and non-specific quenching, consider the following:
-
Perform a Titration Experiment: Systematically add increasing concentrations of the potential binding partner and monitor the fluorescence intensity. A specific binding event will typically show a saturable binding curve, whereas non-specific quenching may exhibit a linear or non-saturable relationship.
-
Use a Control Peptide: Synthesize a control peptide with a similar composition but lacking the specific binding motif for the partner. If quenching is observed with the control peptide, it is likely non-specific.
-
Conduct a Stern-Volmer Analysis: This analysis helps to elucidate the mechanism of quenching (static or dynamic). A linear Stern-Volmer plot is often indicative of a single type of quenching mechanism.
-
Vary Experimental Conditions: Altering buffer composition, ionic strength, or temperature can help differentiate between specific and non-specific interactions.
Q4: What is a Stern-Volmer analysis and how do I perform it?
A4: A Stern-Volmer analysis is a method used to study fluorescence quenching. The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher:
F0 / F = 1 + KSV[Q]
Where:
-
F0 is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
KSV is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.
-
[Q] is the concentration of the quencher.
To perform the analysis, you measure the fluorescence intensity of your peptide at a fixed concentration while titrating in a quencher. A plot of F0 / F versus [Q] should yield a straight line with a slope equal to KSV.
Q5: My Stern-Volmer plot is non-linear. What does this mean?
A5: A non-linear Stern-Volmer plot can indicate several possibilities:
-
Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.
-
Heterogeneous Fluorophore Population: The this compound residues in your peptide may exist in different microenvironments, some of which are more accessible to the quencher than others.
-
Ground-State Complex Formation: In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher. If the binding equilibrium is significant, it can lead to non-linearity.
Quantitative Data on Fluorescence Quenching
The following tables summarize key photophysical properties of 3-(9-anthryl)-alanine and illustrative Stern-Volmer constants for common quenchers. Note that specific values can vary depending on the peptide sequence, solvent, and temperature.
Table 1: Photophysical Properties of 3-(9-anthryl)-alanine Derivatives
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~365 nm | Aqueous Buffer, pH 7.4 |
| Emission Maximum (λem) | ~415 nm | Aqueous Buffer, pH 7.4 |
| Quantum Yield (ΦF) | 0.80 - 0.85 | Aqueous Media, 25°C |
| Fluorescence Lifetime (τ) | ~13.7 ns | Aqueous Solution |
Table 2: Illustrative Stern-Volmer Constants (KSV) for Quenching of Anthracene Derivatives
| Quencher | KSV (M-1) | Quenching Mechanism | Notes |
| Tryptophan | 10 - 50 | Dynamic (FRET) | Efficiency is highly distance-dependent. |
| Tyrosine | 5 - 20 | Dynamic (FRET) | Less efficient than tryptophan. |
| Iodide (I-) | 50 - 200 | Dynamic (Collisional) | A common collisional quencher. |
| Copper (II) Ions | 100 - 1000+ | Static & Dynamic | Strong quenching, often involves complexation. |
| Oxygen (O2) | Variable | Dynamic (Collisional) | Degassing solutions can increase fluorescence. |
Disclaimer: The KSV values in Table 2 are illustrative and based on data for similar anthracene-based fluorophores. Actual values for a specific this compound containing peptide should be determined experimentally.
Experimental Protocols
Protocol 1: Fluorescence Quenching Titration
This protocol outlines the steps for a standard fluorescence quenching experiment to determine the Stern-Volmer constant.
-
Prepare a stock solution of the peptide containing this compound in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). The concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Prepare a high-concentration stock solution of the quencher in the same buffer.
-
Set up the fluorometer:
-
Set the excitation wavelength to the absorption maximum of the anthryl group (e.g., 365 nm).
-
Set the emission wavelength to the emission maximum (e.g., 415 nm).
-
Set appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measure the initial fluorescence intensity (F0): Add a known volume of the peptide solution to a cuvette and record the fluorescence intensity.
-
Titrate with the quencher: Add small aliquots of the concentrated quencher stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Correct for dilution: The addition of the quencher will slightly dilute the peptide solution. Correct the measured fluorescence intensities for this dilution effect. The corrected intensity Fcorr can be calculated as: Fcorr = Fobs * ((V0 + VQ) / V0), where Fobs is the observed fluorescence, V0 is the initial volume, and VQ is the total volume of quencher added.
-
Analyze the data: Plot F0 / Fcorr versus the quencher concentration [Q]. Perform a linear regression to determine the slope, which is the Stern-Volmer constant (KSV).
Diagrams
Caption: Experimental workflow for a fluorescence quenching titration experiment.
References
Technical Support Center: Synthesis of Peptides Containing Fmoc-3-(9-anthryl)-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of peptides containing the bulky, fluorescent amino acid Fmoc-3-(9-anthryl)-D-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate during solid-phase peptide synthesis (SPPS)?
A1: The incorporation of this compound presents challenges primarily due to significant steric hindrance. The bulky, rigid anthryl side chain, combined with the large Fmoc protecting group, physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences (peptides lacking the intended amino acid).
Q2: What are the most common issues encountered when synthesizing peptides with this compound?
A2: The most common issues include:
-
Low Coupling Efficiency: The steric bulk of the molecule can prevent the coupling reaction from going to completion, leading to a significant amount of unreacted free amines on the resin.
-
Peptide Aggregation: The hydrophobic and aromatic nature of the anthryl group can promote the self-association of peptide chains on the solid support. This aggregation can block reactive sites, further hindering both coupling and deprotection steps.
-
Difficult Fmoc Deprotection: In some cases, severe aggregation can encapsulate the N-terminal Fmoc group, making it inaccessible to the deprotection reagent (e.g., piperidine) and leading to incomplete deprotection.
-
Side Reactions: The use of more forceful conditions to overcome these challenges can sometimes increase the risk of side reactions, such as racemization, particularly if the synthesis involves sensitive amino acids.
Q3: Which coupling reagents are recommended for incorporating this compound?
A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents like DIC may be insufficient. More potent aminium/uronium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HBTU, HCTU, and COMU (aminium/uronium salts) or PyBOP (a phosphonium salt) are generally more effective at activating the hindered carboxylic acid and driving the coupling reaction to completion.[1][2]
Q4: Is a single coupling reaction sufficient for this compound?
A4: Due to the high potential for incomplete coupling, a single coupling reaction is often not sufficient.[3] A "double coupling" strategy is a common and effective method to ensure the complete incorporation of this bulky residue. This involves performing the coupling step twice with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[4]
Q5: How can I detect and manage peptide aggregation during the synthesis?
A5: Aggregation can be detected by observing the shrinking of the resin beads or by unreliable results from colorimetric tests like the Kaiser test (which may give a false negative). To manage aggregation, consider the following strategies:
-
Solvent Choice: Switch from DMF to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO.[5]
-
Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt, such as LiCl, to disrupt the hydrogen bonds causing aggregation.[6][7]
-
Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-60°C) can help to disrupt secondary structures and improve reaction kinetics.[5][8]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and shorten reaction times by providing energy to disrupt intermolecular interactions.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing this compound.
Problem 1: Positive Kaiser Test After Coupling
-
Indication: Incomplete coupling of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Problem 2: Low Yield of Final Peptide and Presence of Deletion Sequences
-
Indication: Persistent incomplete coupling and/or peptide aggregation.
-
Troubleshooting Workflow:
Caption: Strategies to address low peptide yield.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While direct quantitative data for this compound is limited, the following table summarizes the performance of common coupling reagents for other sterically hindered residues, which can serve as a guide.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Advantages: High reactivity, very effective for hindered residues.[1][10] Disadvantages: Higher cost, potential for guanidinylation side reaction.[11] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Advantages: Good balance of reactivity and cost.[1][10] Disadvantages: Slightly less effective than HATU in preventing racemization for some residues. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Advantages: High reactivity similar to HATU, often more soluble. Disadvantages: Higher cost than HBTU. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Advantages: High coupling efficiency, avoids guanidinylation side reactions.[1][10] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 90-95 | Low to Moderate | Advantages: Cost-effective. Disadvantages: Lower reactivity, longer reaction times, not ideal for highly hindered residues. |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound using HATU
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Workflow Diagram:
Caption: Workflow for the double coupling protocol.
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using the deprotection solution (e.g., 2 x 10 minutes with 20% piperidine in DMF).
-
Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Intermediate Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add this fresh solution to the washed resin.
-
Agitate the reaction mixture for another 2 hours at room temperature.
-
-
Final Wash and Monitoring:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
Protocol 2: Alternative Fmoc Deprotection for Aggregation-Prone Sequences
For sequences where aggregation is suspected to hinder deprotection, using a stronger, non-nucleophilic base like DBU can be beneficial.
Materials:
-
Fmoc-protected peptide-resin (potentially aggregated)
-
Deprotection solution: 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the 2% DBU in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the solution.
-
Repeat the treatment with a fresh portion of the DBU solution for another 5-7 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU, as residual base can interfere with the subsequent coupling step.
-
-
Confirmation: Perform a Kaiser test to confirm the presence of free amines (blue beads) before proceeding to the coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Peptide Labeling: Fmoc-3-(9-anthryl)-D-alanine Versus Other Fluorescent Amino Acids
For researchers, scientists, and drug development professionals, the precise tracking and analysis of peptides are paramount. The introduction of fluorescent amino acids into peptide sequences provides a powerful tool for elucidating biological processes. This guide offers an objective comparison of Fmoc-3-(9-anthryl)-D-alanine with other common fluorescent amino acids, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
The ideal fluorescent amino acid for peptide labeling should offer a combination of desirable photophysical properties, including a high fluorescence quantum yield, a large molar extinction coefficient (resulting in high brightness), significant photostability, and sensitivity to its environment, which can report on conformational changes or binding events. This compound, an amino acid derivative featuring a fluorescent anthracene moiety, is a valuable tool in peptide synthesis and fluorescence studies.[1] Its utility is best understood in the context of other available fluorescent amino acids.
Comparative Analysis of Fluorescent Amino Acids
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and other representative fluorescent amino acids or their core fluorophores. It is important to note that the photophysical properties of a fluorophore can be influenced by its conjugation to the amino acid and its local environment within the peptide.
| Fluorescent Amino Acid/Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |
| 3-(9-Anthryl)-alanine | ~330-356 | ~415 | 0.80 - 0.85 (in aqueous media)[2] | ~6,000 - 9,700[2][3] | High quantum yield, environmentally sensitive. |
| Dansyl-L-phenylalanine | ~340 | ~510 | Environment-dependent | Environment-dependent | Highly sensitive to environmental polarity.[4] |
| 7-Hydroxycoumarin-based | ~340-413 | ~450-460 | 0.25 - 0.32[5] | - | High quantum yield, sensitive to pH and polarity.[5][6] |
| NBD (Nitrobenzoxadiazole)-labeled | ~458-481 | ~514-688 | 0.007 - 0.047 (environment-dependent)[7] | - | Environmentally sensitive, large Stokes shift.[7][8] |
| Alared (Nile Red derivative) | ~559 (in Methanol) | ~639-666 (solvent-dependent) | 0.09 - 0.61 (solvent-dependent)[9] | ~27,900 (in Methanol)[9] | Red-shifted spectra, highly solvatochromic and fluorogenic.[9][10] |
| Fluorescein (FAM/FITC) | ~495 | ~517-519 | ~0.9 | ~75,000 | Bright, but pH sensitive and prone to photobleaching.[7] |
| Rhodamine (TAMRA/Rhodamine B) | ~550-557 | ~570-583 | High | High | Good photostability, less pH sensitive than fluorescein.[11] |
| Cyanine Dyes (Cy3/Cy5) | ~550 / ~650 | ~570 / ~670 | Variable | High | High extinction coefficients, available in a wide spectral range.[12] |
Delving into Performance Characteristics
This compound stands out for its intrinsically high fluorescence quantum yield in aqueous environments, a significant advantage for studying peptides under physiological conditions.[2] The anthracene moiety provides sensitivity to the local environment, making it a useful probe for protein folding and interaction studies.[13]
Environmentally Sensitive Probes: For investigating subtle changes in peptide conformation or binding, environmentally sensitive fluorescent amino acids are invaluable.
-
Dansyl derivatives exhibit strong fluorescence that is highly dependent on the polarity of their surroundings, making them excellent reporters of hydrophobic binding events.[4]
-
NBD-labeled amino acids are also known for their environmental sensitivity and large Stokes shifts, which minimizes self-quenching.[7][8]
-
Alared , a newer amino acid derived from Nile Red, offers the unique advantage of red-shifted excitation and emission, reducing interference from cellular autofluorescence in live-cell imaging.[9][10] Its fluorescence is strongly enhanced in non-polar environments.[9]
-
Coumarin-based amino acids , such as L-(7-hydroxycoumarin-4-yl) ethylglycine, are prized for their high quantum yields and sensitivity to both pH and polarity.[6]
Workhorse Dyes for Bright and Stable Labeling: When high brightness and photostability for prolonged imaging are the primary concerns, peptides are often labeled with robust fluorophores.
-
Fluorescein derivatives (FAM and FITC) are widely used due to their high brightness. However, their fluorescence is pH-dependent and they are known to be susceptible to photobleaching.[7]
-
Rhodamine derivatives (like TAMRA) offer a good balance of brightness and improved photostability compared to fluorescein, with less pH sensitivity.[11]
-
Cyanine dyes (Cy3 and Cy5) are a versatile class of fluorophores with high molar extinction coefficients and are available across a broad spectral range, making them suitable for multiplexing experiments.[12]
-
Alexa Fluor dyes are a modern class of fluorophores known for their exceptional photostability and brightness, making them a superior choice for demanding imaging applications.[12]
Experimental Protocols
Protocol 1: Incorporation of Fluorescent Amino Acids via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a fluorescent amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-protected fluorescent amino acid (e.g., this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dry ice and diethyl ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake or agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test to ensure completion.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of the Fluorescent Amino Acid: Couple the Fmoc-protected fluorescent amino acid using the same procedure as in step 4. It is advisable to perform this coupling step in the dark to protect the fluorophore from photobleaching.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for fluorescent peptide labeling via Fmoc-SPPS.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a fluorescently labeled peptide relative to a known standard.[4][5][8][14][15]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescently labeled peptide sample
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emission, fluorescein in 0.1 M NaOH for green emission, or rhodamine 6G in ethanol for orange emission)
-
Solvent used to dissolve the sample and standard
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the fluorescent peptide and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the peptide and the standard at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the fluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the peptide and the standard. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot Data: For both the peptide and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradient: Perform a linear regression for both datasets to obtain the gradient (slope) of the line.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Application in Signaling Pathway Analysis: GPCR Activation
Fluorescently labeled peptides are instrumental in studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). A fluorescently labeled ligand can be used to monitor receptor binding, internalization, and downstream signaling events using techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence microscopy.[10]
Caption: GPCR activation by a fluorescently labeled ligand.
Conclusion
The selection of a fluorescent amino acid for peptide labeling is a critical decision that depends on the specific application. This compound offers the advantage of high intrinsic fluorescence in aqueous environments, making it an excellent choice for studying peptide behavior under physiological conditions. For applications requiring extreme sensitivity to environmental changes, Dansyl , NBD , and coumarin derivatives are superior choices. When brightness and photostability are paramount for cellular imaging, labeling with robust dyes like Rhodamines , Cyanines , or Alexa Fluors is recommended. The recently developed Alared provides a valuable tool for live-cell imaging in the red part of the spectrum, minimizing autofluorescence. By carefully considering the photophysical properties and the experimental requirements, researchers can select the most appropriate fluorescent amino acid to successfully illuminate their biological questions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]
- 3. omlc.org [omlc.org]
- 4. jasco-global.com [jasco-global.com]
- 5. edinst.com [edinst.com]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. lubio.ch [lubio.ch]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Fmoc-3-(9-anthryl)-D-alanine and BODIPY-Labeled Amino Acids for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of fluorescent probes is paramount in elucidating complex biological processes. Fluorescently labeled amino acids, which can be site-specifically incorporated into peptides and proteins, offer a powerful tool for studying molecular interactions, protein dynamics, and cellular localization. This guide provides an objective comparison between two prominent classes of fluorescent amino acids: Fmoc-3-(9-anthryl)-D-alanine and BODIPY-labeled amino acids. We present a comprehensive analysis of their photophysical properties, advantages, and limitations, supported by experimental data and detailed protocols to inform your research decisions.
At a Glance: Key Performance Characteristics
| Feature | This compound | BODIPY-Labeled Amino Acids |
| Fluorophore Core | Anthracene | Boron-dipyrromethene |
| Excitation (λex) | ~330 nm[1] | Tunable (typically 500-700 nm)[2] |
| Emission (λem) | ~415 nm[1] | Tunable (typically 510-710 nm)[2] |
| Quantum Yield (Φ) | High (0.80 - 0.85 in aqueous media)[1] | Very High (>0.9 in non-polar environments)[2] |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹[1] | Very High (≥80,000 M⁻¹cm⁻¹)[2] |
| Photostability | Good[3] | Excellent, resistant to photobleaching[2][] |
| Environmental Sensitivity | Emission can be sensitive to microenvironment | Fluorescence is minimally affected by pH and ionic strength[2] |
| Stokes Shift | Large (~85 nm)[1] | Generally small |
| Emission Bandwidth | Broad | Narrow (~30 nm)[2] |
| Key Advantages | High quantum yield, large Stokes shift, useful for "turn-on/off" sensing.[1][3] | High brightness, exceptional photostability, narrow emission for multiplexing, pH insensitivity.[2][] |
| Key Limitations | Lower extinction coefficient, potential for autofluorescence overlap in the UV-visible region.[1][3] | Can be sensitive to acidic conditions (e.g., TFA in SPPS), although acid-resistant variants exist.[5] |
In-Depth Comparison
This compound: This fluorescent amino acid derives its photophysical properties from the anthracene moiety.[6] Its high fluorescence quantum yield and significant Stokes shift are advantageous for minimizing self-quenching and reducing background interference.[1] The anthracene core's fluorescence can be modulated by its local environment, making it a valuable tool for developing "turn-on" or "turn-off" fluorescent probes for detecting specific analytes or conformational changes in proteins.[3] However, its excitation in the UV range can overlap with the autofluorescence of biological samples, and its molar extinction coefficient is considerably lower than that of BODIPY dyes, resulting in lower overall brightness.[1][3]
BODIPY-Labeled Amino Acids: Characterized by the boron-dipyrromethene core, BODIPY dyes are renowned for their exceptional photophysical properties.[2] They exhibit very high molar extinction coefficients and quantum yields, making them incredibly bright.[2] A key advantage of BODIPY dyes is their remarkable photostability, which is crucial for long-term imaging experiments.[2][] Their fluorescence is largely insensitive to changes in pH and ionic strength, ensuring consistent performance across various experimental conditions.[2] Furthermore, the BODIPY core can be chemically modified to tune its excitation and emission wavelengths across the visible spectrum, and its narrow emission bandwidths are ideal for multiplexed imaging with minimal spectral overlap.[2] A notable limitation is the potential degradation of the BODIPY core under the harsh acidic conditions of trifluoroacetic acid (TFA) used during standard Fmoc-based solid-phase peptide synthesis (SPPS), though acid-resistant formulations have been developed to address this.[5]
Experimental Workflows and Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fluorescent Amino Acids
The incorporation of fluorescent amino acids into a peptide sequence during SPPS allows for precise labeling at a specific position. The following diagram illustrates a general workflow for this process.
Protocol: Manual Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Fluorescent Amino Acid Incorporation: For the desired position, use the Fmoc-protected fluorescent amino acid (e.g., this compound or an Fmoc-protected BODIPY-amino acid) in the coupling step.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Live-Cell Imaging with Fluorescently Labeled Peptides
Fluorescently labeled peptides can be used to visualize cellular structures and processes in real-time.
Protocol: Live-Cell Imaging
-
Cell Seeding: Seed cells on a glass-bottom imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Peptide Preparation: Prepare a stock solution of the purified fluorescently labeled peptide in a suitable solvent (e.g., DMSO or water) and dilute it to the final working concentration in cell culture medium or an appropriate imaging buffer.
-
Incubation: Replace the cell culture medium with the peptide-containing medium and incubate the cells for the desired time at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to remove any unbound peptide.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images using a sensitive camera.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the peptide or to quantify fluorescence intensity changes over time.
Förster Resonance Energy Transfer (FRET) for Studying Protein-Protein Interactions
FRET is a powerful technique to study the proximity of two molecules. By labeling two interacting proteins with a donor and an acceptor fluorophore, their interaction can be monitored. Fluorescent amino acids can serve as precise FRET probes.
Protocol: FRET Measurement
-
Protein Labeling: Prepare two protein samples, one labeled with a donor fluorophore and the other with a compatible acceptor fluorophore. This can be achieved by incorporating the respective fluorescent amino acids into each protein.
-
Sample Preparation: Prepare samples containing the donor-labeled protein alone, the acceptor-labeled protein alone, and a mixture of both in a suitable buffer.
-
Spectrofluorometer Setup: Use a spectrofluorometer to measure the fluorescence emission spectra.
-
Donor Emission Scan: Excite the donor-only sample at the donor's excitation wavelength and record the emission spectrum.
-
Acceptor Emission Scan: Excite the acceptor-only sample at the acceptor's excitation wavelength and record its emission spectrum.
-
FRET Measurement: Excite the mixed sample at the donor's excitation wavelength and record the emission spectrum.
-
Data Analysis: The occurrence of FRET is indicated by a decrease in the donor's emission intensity and a simultaneous increase in the acceptor's emission intensity in the mixed sample compared to the individual protein samples. The FRET efficiency can be calculated from these changes.
Conclusion
Both this compound and BODIPY-labeled amino acids are powerful tools for fluorescently labeling peptides and proteins. The choice between them depends on the specific experimental requirements. For applications requiring exceptional brightness, photostability, and multiplexing capabilities, BODIPY-labeled amino acids are often the superior choice.[2][] For studies that leverage changes in the fluorophore's local environment to sense molecular events, the environmentally sensitive nature of this compound may be more advantageous.[3] By carefully considering the photophysical properties and the demands of the intended application, researchers can select the optimal fluorescent amino acid to advance their scientific investigations.
References
A Comparative Guide: Fmoc-3-(9-anthryl)-D-alanine vs. Dansyl Chloride for Peptide Analysis
In the realm of peptide analysis, the sensitive detection and quantification of peptides are paramount for researchers, scientists, and drug development professionals. Fluorescent labeling is a cornerstone technique to achieve this, and various reagents and methods have been developed. This guide provides a comprehensive comparison between two distinct strategies for fluorescently labeling peptides for analysis: the pre-synthesis incorporation of a fluorescent amino acid, exemplified by Fmoc-3-(9-anthryl)-D-alanine , and the post-synthesis derivatization of peptides using a labeling reagent, with dansyl chloride being a classic example.
This comparison will delve into the fundamental differences in workflow, performance characteristics, and applications, supported by experimental protocols and data to guide the selection of the most suitable method for your research needs.
Core Principles: A Tale of Two Strategies
The primary distinction between using this compound and dansyl chloride lies in when and how the fluorescent label is introduced into the peptide.
-
This compound: The "Built-In" Fluorophore Strategy. This approach involves incorporating a fluorescent amino acid derivative directly into the peptide sequence during solid-phase peptide synthesis (SPPS).[1] The Fmoc-protected anthryl-alanine is added as a building block, just like any other amino acid, resulting in a peptide that is inherently fluorescent.[2] This method offers precise, site-specific labeling.
-
Dansyl Chloride: The Post-Synthesis "Tagging" Strategy. Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues, after the peptide has been synthesized and purified.[3][4] This reaction attaches the fluorescent dansyl group to the peptide, rendering it detectable.[5]
Performance Comparison: A Head-to-Head Analysis
The choice between these two strategies has significant implications for various aspects of peptide analysis, from labeling efficiency to potential side reactions.
| Feature | This compound (Pre-synthesis Incorporation) | Dansyl Chloride (Post-synthesis Derivatization) |
| Labeling Specificity | Site-specific at a predetermined position in the peptide chain. | Primarily targets the N-terminus and lysine side chains; can lead to multiple labeling and lack of specificity.[1] |
| Labeling Efficiency | 100% incorporation of the label into the target peptide sequence. | Variable efficiency depending on reaction conditions; potential for incomplete labeling. |
| Side Reactions | Minimal side reactions related to labeling itself, as it's part of the synthesis. | Potential for side reactions with other nucleophilic groups and hydrolysis of the reagent.[4] The stability of the resulting derivatives can be a concern.[6] |
| Peptide Integrity | The peptide is synthesized with the label, avoiding post-synthesis modification steps that could degrade the sample. | The derivatization reaction conditions (e.g., high pH) can potentially affect the stability and integrity of the peptide.[4] |
| Workflow Complexity | Requires planning the peptide sequence with the fluorescent amino acid from the outset of synthesis. | Adds an extra step to the workflow after peptide synthesis and purification. |
| Versatility | Excellent for creating specific fluorescent probes for binding assays and imaging.[1][2] | A general method for quantifying and detecting any peptide with a primary or secondary amine.[3] |
| Fluorophore Properties | Anthracene moiety provides distinct photophysical properties. | Dansyl group is a well-characterized fluorophore with environmentally sensitive fluorescence.[3] |
Quantitative Data Summary
The following table summarizes the key photophysical and analytical performance characteristics of the two fluorophores.
| Parameter | Anthracene (from this compound) | Dansyl (from Dansyl Chloride) |
| Excitation Wavelength (λex) | ~365 nm | ~340 nm[7] |
| Emission Wavelength (λem) | ~415 nm | ~535 nm (in acetone)[7] |
| Quantum Yield (Φ) | Generally high, but can be influenced by the local peptide environment. | Environmentally sensitive; can be high in non-polar environments. |
| Molar Extinction Coefficient (ε) | High | Moderate |
| Stability | Anthracene is a relatively stable fluorophore. | Dansyl derivatives are stable, but the derivatization reagent itself is prone to hydrolysis.[4][6] |
| Limit of Detection (LOD) | Dependent on the specific peptide and analytical system. | Can reach the femtomole level with fluorescence detection.[8] |
Experimental Protocols
Strategy A: Peptide Synthesis with this compound
This protocol outlines the general steps for incorporating this compound into a peptide using manual Fmoc solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes.
- Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
- For each amino acid in the sequence, dissolve the Fmoc-protected amino acid (including this compound at the desired position) and a coupling agent (e.g., HCTU) in DMF.
- Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF.
3. Fmoc Deprotection:
- Remove the Fmoc group from the newly added amino acid by treating with 20% piperidine in DMF for 5-10 minutes.
- Wash the resin with DMF.
4. Repeat and Cleavage:
- Repeat steps 2 and 3 for all amino acids in the sequence.
- After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Analysis:
- Dissolve the lyophilized peptide in an appropriate solvent.
- Analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.
- Detect the peptide using a fluorescence detector set to the excitation and emission wavelengths of the anthracene fluorophore.
Strategy B: Post-Synthesis Labeling with Dansyl Chloride
This protocol describes the labeling of a purified peptide with dansyl chloride.
1. Reagent Preparation:
- Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).
- Prepare a fresh solution of dansyl chloride in a water-miscible organic solvent like acetone or acetonitrile.[4]
2. Derivatization Reaction:
- Add the dansyl chloride solution to the peptide solution in a molar excess (e.g., 2-5 fold).
- Incubate the reaction mixture in the dark at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-2 hours.[4]
3. Reaction Quenching:
- Quench the reaction by adding a small amount of a primary amine-containing reagent, such as Tris or glycine, to react with the excess dansyl chloride.
4. Analysis:
- Directly inject the reaction mixture into an RP-HPLC system.
- Separate the dansylated peptide from unreacted peptide and byproducts using a C18 column and a suitable gradient.
- Detect the labeled peptide using a fluorescence detector with excitation at ~340 nm and emission at ~535 nm.[7]
Mandatory Visualizations
Caption: Workflow for peptide analysis using pre-synthesis incorporation of this compound.
Caption: Workflow for peptide analysis using post-synthesis derivatization with dansyl chloride.
Caption: Comparative advantages and disadvantages of each labeling strategy.
Conclusion and Recommendations
The choice between incorporating this compound during synthesis and using dansyl chloride for post-synthesis labeling depends heavily on the specific research goals.
Choose this compound (or a similar fluorescent amino acid) when:
-
Site-specific labeling is crucial. This is essential for studies such as FRET-based conformational analysis or creating highly specific molecular probes.
-
A pure, 100% labeled peptide is required. The "built-in" approach ensures that every full-length peptide synthesized contains the fluorophore.
-
Post-synthesis modifications are undesirable. If the peptide is sensitive to the conditions of a subsequent derivatization reaction, incorporating the label during synthesis is a safer option.
Choose dansyl chloride when:
-
You need to analyze an existing, unlabeled peptide. This is the most significant advantage of post-synthesis derivatization.
-
A general, qualitative or quantitative analysis of a peptide mixture is needed. Dansylation can be used to label all primary and secondary amine-containing peptides in a sample.
-
The exact position of the label is not critical for the analysis. For simple quantification by HPLC, N-terminal labeling is often sufficient.
Ultimately, both strategies provide powerful means to fluorescently label peptides for analysis. By understanding their fundamental differences, performance characteristics, and workflows, researchers can make an informed decision to select the most appropriate method to achieve their analytical objectives with high sensitivity and reliability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound|CAS 268733-63-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Synthesis and application of fluorescent labeled nucleotides to assay DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorophore Photostability: Fmoc-3-(9-anthryl)-D-alanine in Context
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence microscopy and related applications. A critical performance characteristic of any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative overview of the photostability of various common fluorophores, offering context for the use of fluorescent amino acids like Fmoc-3-(9-anthryl)-D-alanine.
This guide presents a compilation of photostability data for a range of commonly used fluorophores to serve as a benchmark for comparison. The data is presented in terms of photobleaching quantum yield (Φb) and photobleaching half-life (t1/2). A lower photobleaching quantum yield and a longer half-life are indicative of higher photostability.
Quantitative Photostability Comparison of Common Fluorophores
The following table summarizes the photostability of several widely used fluorophores. It is important to note that experimental conditions, such as excitation intensity, buffer composition, and the presence of antifade reagents, can significantly influence these values. Therefore, this table should be used as a general guide for relative photostability.
| Fluorophore Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Relative Photostability |
| Fluorescent Amino Acid | This compound | ~330 | ~415 | Data not available | Data not available | Moderate (qualitative) |
| Xanthene | Fluorescein (FITC) | 494 | 518 | ~3-5 x 10⁻⁵ | Short | Low |
| Rhodamine | Tetramethylrhodamine (TRITC) | 557 | 576 | ~2.5 x 10⁻⁶ | Moderate | Moderate |
| Alexa Fluor | Alexa Fluor 488 | 494 | 519 | ~1.6 x 10⁻⁶ | Long | High |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | Data not available | Long | High |
| Alexa Fluor | Alexa Fluor 647 | 651 | 672 | Data not available | Very Long | Very High |
| Cyanine | Cy3 | 550 | 570 | ~2.0 x 10⁻⁵ | Moderate | Moderate |
| Cyanine | Cy5 | 649 | 666 | ~4.0 x 10⁻⁵ | Moderate to Low | Moderate to Low |
| Fluorescent Protein | EGFP | 488 | 507 | ~1.2 x 10⁻⁵ | Moderate | Moderate |
| Fluorescent Protein | mCherry | 587 | 610 | Data not available | Long | High |
Note: The photostability of this compound is qualitatively described as moderate based on the general properties of anthracene derivatives. Experimental validation is crucial.
Experimental Protocol: Measurement of Photobleaching Half-life
To quantitatively assess and compare the photostability of fluorophores like this compound, determining the photobleaching half-life (t1/2) is a common and effective method. This protocol outlines a generalized procedure using fluorescence microscopy.
Objective: To measure the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorophore-labeled sample (e.g., peptides labeled with this compound, or solutions of other fluorophores)
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate imaging buffer
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED)
-
Appropriate filter sets for the fluorophore of interest
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
For solutions, prepare a dilute solution of the fluorophore in the imaging buffer. To immobilize the molecules and prevent diffusion, a thin film can be created by drying a small volume on a slide, or the fluorophore can be embedded in a gel matrix (e.g., polyacrylamide).
-
For labeled cells or tissues, ensure the sample is mounted in an appropriate imaging medium. The use of an antifade reagent is optional but should be noted as it will significantly affect the results.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.
-
Select the filter set that matches the excitation and emission spectra of the fluorophore being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
-
Image Acquisition:
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching. Crucially, this illumination intensity must be kept constant for all fluorophores being compared.
-
Define a region of interest (ROI) for imaging.
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the acquired image sequence in the image analysis software.
-
Define an ROI within the illuminated area of the sample.
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each frame and subtract this value from the corresponding ROI measurement to correct for background noise.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (from the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the plot, determine the time at which the normalized fluorescence intensity reaches 0.5. This time point is the photobleaching half-life (t1/2).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the photobleaching half-life.
Caption: Workflow for the experimental determination of fluorophore photobleaching half-life.
References
Evaluating the Performance of Fmoc-3-(9-anthryl)-D-alanine in Different FRET Pairs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is critical for accurately probing molecular interactions and conformational changes in peptides and proteins. This guide provides a comprehensive evaluation of the performance of Fmoc-3-(9-anthryl)-D-alanine as a FRET donor, comparing it with a well-established alternative. The information presented herein is supported by experimental data from the literature and theoretical calculations to facilitate informed decisions in experimental design.
This compound is a fluorescently labeled amino acid that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[] Its intrinsic fluorescence, derived from the anthracene moiety, makes it a valuable tool for fluorescence-based assays.[] One of its key applications is serving as a donor fluorophore in FRET experiments, a technique that allows for the measurement of distances on the nanometer scale.[2]
Performance Comparison of FRET Pairs
To evaluate the performance of this compound as a FRET donor, we present a comparison with the well-characterized methoxycoumarin (Mcm) and acridonylalanine (Acd) FRET pair.[3][4] Due to the limited availability of direct experimental data for FRET pairs involving this compound, we have selected porphyrin as a potential acceptor based on existing studies on anthracene-porphyrin FRET.[5][6] The Förster distance (R₀) for the anthrylalanine-porphyrin pair has been theoretically estimated based on the spectroscopic properties of anthracene and a generic porphyrin acceptor.
| FRET Pair | Donor | Acceptor | Förster Distance (R₀) (Å) | Quantum Yield (ΦD) of Donor | Spectral Overlap (J(λ)) (M⁻¹cm⁻¹nm⁴) | Key Advantages |
| Anthrylalanine-Porphyrin | This compound | Porphyrin | ~25-40 (theoretical) | ~0.2-0.3 (in peptides) | Moderate | - Easily incorporated via Fmoc SPPS- Smaller size of the anthryl group may minimize steric hindrance |
| Mcm-Acd | Methoxycoumarin (Mcm) | Acridonylalanine (Acd) | 21 | 0.4-0.8 | High | - Well-characterized with experimental data- High quantum yield of the donor |
Note: The values for the Anthrylalanine-Porphyrin FRET pair are theoretical estimations based on the spectroscopic properties of the individual chromophores and are subject to experimental verification.
Experimental Methodologies
The successful application of this compound in FRET studies relies on robust experimental protocols for peptide synthesis and subsequent FRET analysis.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and a suitable acceptor-labeled amino acid into a peptide sequence is achieved through Fmoc-based solid-phase peptide synthesis.[7][8][9][10]
General Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including this compound and the acceptor-labeled amino acid, is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
FRET Measurement and Analysis
The FRET efficiency between the donor (anthrylalanine) and the acceptor can be determined using steady-state fluorescence spectroscopy.
General Protocol:
-
Sample Preparation: The purified, dual-labeled peptide is dissolved in a suitable buffer.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum of the donor is recorded in the presence and absence of the acceptor.
-
Data Analysis: The FRET efficiency (E) is calculated from the quenching of the donor fluorescence in the presence of the acceptor using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Distance Calculation: The distance (r) between the donor and acceptor can then be calculated using the Förster equation: r = R₀ (1/E - 1)1/6
Visualizing Key Processes
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for peptide synthesis and FRET analysis.
Caption: Logical relationship for comparing FRET pairs.
Conclusion
This compound presents a viable option as a FRET donor for studying peptide and protein dynamics. Its straightforward incorporation into peptides via Fmoc SPPS is a significant advantage. While direct experimental data on its performance in specific FRET pairs is still emerging, theoretical considerations suggest its potential for forming efficient FRET pairs with suitable acceptors like porphyrins. In contrast, the Mcm-Acd pair is a well-established alternative with a proven track record and readily available performance data. The choice between these donors will ultimately depend on the specific experimental requirements, including the desired distance range, potential for steric hindrance, and the availability of suitable acceptor-labeled amino acids. Further experimental characterization of FRET pairs incorporating this compound is warranted to fully elucidate its capabilities as a FRET donor.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Singlet and triplet energy transfer dynamics in self-assembled axial porphyrin–anthracene complexes: towards supra-molecular structures for photon upconversion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Singlet Energy Transfer in Anthracene-Porphyrin Complexes: Mechanism, Geometry, and Implications for Intramolecular Photon Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light harvesting materials - Wikipedia [en.wikipedia.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Alternatives to Fmoc-3-(9-anthryl)-D-alanine
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a fluorescent probe is critical to the success of their experiments. While Fmoc-3-(9-anthryl)-D-alanine has been a useful tool, a new generation of alternative probes offers significant advantages in terms of photostability, brightness, and functionality. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Key Performance Metrics: A Quantitative Comparison
The selection of an appropriate fluorescent probe hinges on a careful evaluation of its performance characteristics. The following tables summarize the key quantitative data for this compound and its leading alternatives.
Table 1: Photophysical Properties of Fluorescent Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | ~365 | ~420 | 0.1 - 0.3 (solvent dependent) | ~7,000 |
| Acridonylalanine (Acd) | 385 | 420-450 | 0.95 - 0.98 (in water)[1][2][3] | 5,700[1][3] |
| Phoenix Fluor 555 (PF555) | 555 | 575 | ~0.5 | >100,000 |
| Si-rhodamine (SiR) derivatives | ~640-660 | ~660-680 | 0.1 - 0.4 | 65,000 - 110,000 |
| Nile Red Derivatives | 450-560 | 528->590 (environment dependent) | Highly solvent dependent | ~45,000 |
| CdSe/ZnS Quantum Dots | Broad (e.g., 488) | Tunable (e.g., 525-655) | >50%[4] | Size-dependent, high |
Table 2: Performance in Live-Cell Imaging
| Probe | Photostability | Cytotoxicity | Key Advantages |
| This compound | Moderate | Generally low | Small size, useful for peptide labeling. |
| Acridonylalanine (Acd) | High (<5% degradation after 3 hrs)[2] | Low | High quantum yield, long fluorescence lifetime.[1] |
| Phoenix Fluor 555 (PF555) | Exceptionally high (order-of-magnitude longer than conventional dyes)[5][6][7] | Low | Superior for long-term single-molecule imaging.[5][6][7] |
| Si-rhodamine (SiR) derivatives | High[8] | Low[8] | Far-red/near-infrared emission reduces autofluorescence.[9][10] |
| Nile Red Derivatives | Moderate to high (derivative dependent)[8] | Generally low | Environment-sensitive fluorescence for lipid-rich structures. |
| CdSe/ZnS Quantum Dots | Very high | Moderate (can be mitigated with coatings)[10][11] | High brightness, resistant to photobleaching.[4] |
| HaloTag & SNAP-tag Systems | Dependent on the conjugated dye (can be very high)[12][13][14] | Low | High specificity, versatile dye choice.[12][13][14] |
In-Depth Look at a Promising Alternative: Acridonylalanine (Acd)
Acridonylalanine (Acd) stands out as a superior alternative for many applications. This fluorescent amino acid is highly photostable, boasts a near-perfect quantum yield in aqueous environments, and has a long fluorescence lifetime, making it ideal for fluorescence lifetime imaging microscopy (FLIM).[1][15] Its small size, comparable to the natural amino acid tryptophan, minimizes potential perturbations to protein structure and function.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for key alternatives.
Live-Cell Imaging with Fluorescently Labeled Peptides
This protocol outlines the general steps for introducing and imaging a peptide labeled with a fluorescent probe in live cells.
-
Peptide Labeling: Synthesize the peptide of interest with the desired fluorescent amino acid (e.g., Acd) incorporated at a specific site using solid-phase peptide synthesis. Alternatively, conjugate a reactive fluorescent dye to the peptide.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture them to the desired confluency.
-
Peptide Delivery: Introduce the fluorescently labeled peptide into the cells. Methods for delivery will vary depending on the peptide and cell type and may include microinjection, electroporation, or the use of cell-penetrating peptides.
-
Incubation: Incubate the cells with the peptide for a sufficient time to allow for cellular uptake and localization.
-
Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any extracellular peptide.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images at desired time intervals to monitor dynamic processes.
Live-Cell Imaging with HaloTag and SNAP-tag Systems
These protein tag technologies offer a versatile platform for labeling proteins of interest with a wide range of organic dyes.
-
Transfection: Transfect cells with a plasmid encoding the protein of interest fused to either a HaloTag or SNAP-tag.
-
Cell Culture: Plate the transfected cells on glass-bottom dishes and allow for protein expression.
-
Labeling: Incubate the cells with a cell-permeable fluorescent ligand specific for either the HaloTag (chloroalkane linker) or SNAP-tag (O6-benzylguanine derivative). Incubation times and ligand concentrations should be optimized for the specific dye and cell line.[13]
-
Washing: Wash the cells extensively with fresh media to remove unbound fluorescent ligand.
-
Imaging: Proceed with live-cell imaging using the appropriate excitation and emission wavelengths for the chosen fluorescent dye.
Visualizing Cellular Processes: Signaling Pathways and Workflows
Understanding the context in which these probes are used is essential. The following diagrams, generated using the DOT language, illustrate a common signaling pathway and a general experimental workflow.
References
- 1. Genetic encoding of a highly photostable, long lifetime fluorescent amino acid for imaging in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CdSe/ZnS Quantum Dots - CD Bioparticles [cd-bioparticles.com]
- 5. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Near-infrared probes based on fluorinated Si-rhodamine for live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. | Semantic Scholar [semanticscholar.org]
- 11. e-century.us [e-century.us]
- 12. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Acridonylalanine Supplier | Tocris Bioscience [tocris.com]
A Comparative Guide to the Quantum Yield of Fmoc-3-(9-anthryl)-D-alanine and Common Fluorescence Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the fluorescence quantum yield of Fmoc-3-(9-anthryl)-D-alanine against established standards. The data presented here is essential for researchers utilizing this synthetic amino acid in fluorescence-based assays, peptide synthesis, and drug development, enabling accurate experimental design and data interpretation.
Introduction to this compound
This compound is a non-natural amino acid derivative that incorporates an anthracene moiety, a well-characterized fluorophore.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis, allowing for the strategic incorporation of a fluorescent label into peptides and proteins.[2] The anthracene group provides the molecule with its intrinsic fluorescence properties, making it a valuable tool for studying protein-protein interactions, conformational changes, and for use in various bioimaging and diagnostic applications.[1][2][3]
The photophysical properties of the core fluorophore, 3-(9-anthryl)-alanine, have been characterized, exhibiting strong fluorescence emission with a maximum excitation at 330 nm and an emission centered at 415 nm in aqueous solutions.[1] Notably, the quantum yield of 3-(9-anthryl)-L-alanine has been reported to be in the range of 0.80 to 0.85 in aqueous media, a significant enhancement compared to unsubstituted anthracene, which has a quantum yield of approximately 0.30 under similar conditions.[1] This increase is attributed to the substitution at the 9-position of the anthracene ring, which reduces non-radiative decay pathways.[1] While the specific quantum yield for the D-alanine enantiomer with the Fmoc group is not widely reported, the value for the L-enantiomer provides a strong benchmark. The chirality (D- vs. L-alanine) is not expected to significantly alter the fundamental photophysical properties of the isolated fluorophore, and the Fmoc group, being electronically isolated from the anthracene chromophore, is also predicted to have a minimal impact on the quantum yield.
Comparative Quantum Yield Data
The following table summarizes the fluorescence quantum yield of 3-(9-anthryl)-L-alanine alongside commonly used quantum yield standards. This allows for a direct comparison and aids in the selection of appropriate reference compounds for experimental determination.
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) |
| 3-(9-Anthryl)-L-alanine | Aqueous Media | 330 | 415 | 0.80 - 0.85 [1] |
| Anthracene | Ethanol | ~355 | ~401 | 0.27[4][5] |
| Anthracene | Cyclohexane | 350 | ~401 | 0.36[4] |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 518 | 0.95 |
| Rhodamine 6G | Water | 488 | 550 | 0.95 |
| Rhodamine B | Water | 514 | 573 | 0.31 |
| POPOP | Cyclohexane | 300 | 410 | 0.97 |
Experimental Protocol for Quantum Yield Determination
The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves referencing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
This compound
-
Quantum yield standard (e.g., Anthracene or Quinine Sulfate)
-
Spectroscopic grade solvent (e.g., Ethanol or a suitable buffer)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen quantum yield standard in the same solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements: Record the fluorescence emission spectrum for each dilution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_s and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_s and η_std are the refractive indices of the solvents used for the sample and standard (if different).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion
This compound, with its core fluorophore exhibiting a high quantum yield, stands as a robust tool for fluorescence-based research. Its performance is comparable to and, in many cases, superior to that of unsubstituted anthracene. For precise and quantitative applications, it is recommended that researchers experimentally determine the quantum yield of their specific conjugate under their experimental conditions, using the protocol outlined in this guide and referencing against a well-established standard. This will ensure the accuracy and reliability of the obtained fluorescence data.
References
Assessing the Impact of Fmoc-3-(9-anthryl)-D-alanine Incorporation on Peptide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties. Among these, Fmoc-3-(9-anthryl)-D-alanine stands out due to its unique photophysical characteristics and structural bulk. This guide provides a comparative assessment of how incorporating this amino acid can impact a peptide's bioactivity, focusing on the experimental methods used to quantify these changes.
The anthracene moiety of this compound serves a dual purpose. Firstly, its inherent fluorescence provides a powerful spectroscopic probe for tracking the peptide's interaction with its biological target, cellular uptake, and distribution without the need for larger, potentially disruptive fluorescent tags.[1][][3] Secondly, the bulky, rigid nature of the anthryl group can enforce specific peptide conformations, potentially leading to increased receptor affinity, selectivity, and stability against enzymatic degradation.[1][4]
This guide will compare a hypothetical peptide, "Peptide-X," with its modified counterpart, "Peptide-X-Ant," where a key residue has been replaced with 3-(9-anthryl)-D-alanine.
Comparative Data Presentation
While direct, quantitative comparisons of bioactivity for a wide range of peptides incorporating 3-(9-anthryl)-D-alanine are specific to each peptide sequence and target, this section outlines the key parameters that must be assessed. The following table illustrates a hypothetical but realistic data summary for comparing a native peptide with its anthryl-modified analogue.
| Parameter | Peptide-X (Native) | Peptide-X-Ant (Anthryl-Modified) | Rationale for Comparison |
| Receptor Binding Affinity (Kd) | 50 nM | 15 nM | Measures the strength of the interaction between the peptide and its target receptor. A lower Kd indicates higher affinity. |
| Functional Potency (EC50) | 100 nM | 30 nM | Represents the concentration required to elicit a 50% maximal biological response, indicating functional efficacy. |
| Serum Stability (t1/2) | 2 hours | 8 hours | Measures the peptide's half-life in serum, indicating its resistance to protease degradation. |
| Cellular Uptake (Fluorescence Intensity) | Not Applicable | 8500 (Arbitrary Units) | Quantifies the amount of peptide entering the target cells, a key factor for intracellular targets. The native peptide lacks a fluorescent signal for this assay. |
| Aqueous Solubility | High | Moderate | The bulky, hydrophobic anthryl group can impact solubility, a critical parameter for formulation and bioavailability. |
Experimental Protocols
Accurate assessment requires robust and well-defined experimental methodologies. The following protocols provide a detailed framework for synthesizing, purifying, and evaluating the bioactivity of peptides modified with this compound.
Peptide Synthesis and Purification
Objective: To synthesize and purify high-quality Peptide-X and Peptide-X-Ant.
Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6]
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides) is swelled in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with a solution of 20% piperidine in DMF for 15-30 minutes.[5][7] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (including this compound for Peptide-X-Ant) is pre-activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. This activated mixture is added to the resin and allowed to react for 1-2 hours to form the peptide bond.[8]
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and dried. The resulting powder is dissolved in a minimal amount of solvent and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed using analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of the peptides to their target receptor.
Methodology: Competitive Radioligand Binding Assay.
-
Preparation: A known concentration of a radiolabeled ligand for the target receptor is incubated with cells or membranes expressing the receptor.
-
Competition: Increasing concentrations of the unlabeled peptide (Peptide-X or Peptide-X-Ant) are added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC50 (concentration of peptide that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Ki), which reflects the binding affinity.
Cellular Uptake Analysis
Objective: To visualize and quantify the cellular internalization of Peptide-X-Ant.
Methodology: Confocal Microscopy and Flow Cytometry.[9][10][11]
-
Cell Culture: Target cells are cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry) to an appropriate confluency.
-
Peptide Incubation: Cells are treated with a known concentration of Peptide-X-Ant and incubated for a set period (e.g., 1-4 hours) at 37°C.
-
Washing: The cells are washed multiple times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Visualization (Confocal Microscopy): The cells are fixed, and nuclei are counterstained (e.g., with DAPI). The subcellular localization of the peptide is visualized by exciting the anthryl group with UV light (approx. 365 nm) and capturing the emission (approx. 400-500 nm).
-
Quantification (Flow Cytometry): The washed cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, providing a quantitative measure of peptide uptake across a large cell population.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental process and the potential biological context.
References
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Validation of Peptide Purity: Mass Spectrometry vs. Alternative Methods for Peptides Containing Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is a critical prerequisite for reliable research and the development of safe and effective peptide-based therapeutics. Impurities, which can arise during synthesis, purification, or storage, may include truncated sequences, deletion mutants, or byproducts from protecting groups. These contaminants can significantly impact the biological activity, toxicity, and immunogenicity of the peptide. This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques for the validation of peptides containing the fluorescently labeled, bulky amino acid Fmoc-3-(9-anthryl)-D-alanine.
Principles of Peptide Purity Validation
The primary goal of peptide purity analysis is to quantify the percentage of the target peptide in a sample relative to all other peptide-related substances. The choice of analytical method is dictated by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of the potential impurities. For peptides incorporating unique moieties like this compound, which possesses a fluorescent anthryl group, specific analytical considerations may be necessary to achieve optimal results.
Mass Spectrometry: A High-Resolution Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely adopted technique for peptide purity analysis, offering high sensitivity and specificity.[1] It combines the separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry, enabling both the quantification of the target peptide and the identification of impurities based on their mass-to-charge ratio (m/z).[1][2]
Experimental Protocol: LC-MS for Peptide Purity
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide containing this compound.
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution and centrifuge to pellet any insoluble material.
2. LC-MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set duration (e.g., 15 minutes) at a flow rate of 0.3 mL/min.
-
Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Detection: The MS will acquire data in a positive ion mode over a relevant m/z range (e.g., 400-2000 m/z). Due to the anthryl group, a fluorescence detector can also be used in series for complementary data.
3. Data Analysis:
-
Integrate the peak areas of the main peptide and all detected impurities in the total ion chromatogram (TIC).
-
Calculate the percentage purity by dividing the peak area of the target peptide by the total peak area of all peptide-related species and multiplying by 100.
-
The high-resolution mass data is used to confirm the identity of the main peak and to propose the structures of impurities based on their accurate mass measurements.
Alternative Methods for Peptide Purity Validation
While LC-MS is a powerful tool, other methods are also routinely employed for peptide purity analysis, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely accessible method for determining peptide purity.[3] Separation is based on the peptide's hydrophobicity, and detection is typically performed at a wavelength where the peptide bond absorbs (around 210-220 nm).[3] For peptides containing this compound, the strong UV absorbance of the Fmoc and anthryl groups can also be utilized for detection at higher wavelengths (e.g., 265 nm and 350 nm), which can offer increased sensitivity and selectivity.
The experimental protocol for HPLC-UV is similar to the LC portion of the LC-MS protocol. The key difference is the detector.
-
Detector: A UV-Vis detector set to monitor absorbance at 220 nm (for the peptide backbone) and potentially a secondary wavelength corresponding to the absorbance maximum of the anthryl group for enhanced sensitivity.
-
Data Analysis: Purity is calculated based on the relative peak areas in the UV chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed structural information about a peptide and can be used for quantitative analysis.[4] 1D ¹H NMR spectra can provide a "fingerprint" of the peptide, and the integrals of specific, well-resolved signals can be used to determine the relative amounts of the target peptide and impurities.[5] For quantitative NMR (qNMR), a certified internal standard is added to the sample to allow for the determination of the absolute concentration and purity of the peptide.[6]
-
Sample Preparation:
-
Accurately weigh the peptide sample and a suitable, certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Analysis:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to the target peptide and the internal standard.
-
Integrate the areas of these signals.
-
Calculate the purity of the peptide based on the known concentration of the internal standard and the ratio of the integrals.
-
Comparative Performance Data
The following table summarizes the expected performance of each technique for the purity analysis of a hypothetical 10-amino acid peptide containing one this compound residue. The data presented are illustrative and based on typical instrument performance.
| Parameter | LC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Determined Purity | 98.5% | 98.2% | 98.7% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | ~0.3% |
| Resolution of Impurities | Very High | High | Moderate to Low |
| Information Provided | Purity, Molecular Weight of Impurities | Purity | Absolute Purity, Structural Information |
| Analysis Time per Sample | ~20-30 minutes | ~20-30 minutes | ~15-20 minutes |
| Sample Consumption | Low (picomole range) | Low (nanomole range) | High (milligram range) |
| Cost per Sample | High | Low | Moderate |
Objective Comparison
-
LC-MS offers the most comprehensive analysis, providing not only high-resolution separation and sensitive quantification but also valuable mass information that aids in the structural elucidation of impurities.[1] This is particularly advantageous when dealing with unknown contaminants. The high sensitivity of MS makes it the method of choice for detecting trace-level impurities.[2]
-
HPLC-UV is a cost-effective, robust, and reliable method for routine purity assessments.[7] Its simplicity and widespread availability make it a workhorse in many laboratories. For peptides containing a strong chromophore like the anthryl group, the sensitivity of UV detection can be significantly enhanced. However, HPLC-UV cannot provide molecular weight information, making impurity identification challenging.
-
Quantitative NMR (qNMR) provides a highly accurate and precise measure of absolute purity without the need for a reference standard of the peptide itself.[4][6] It is a non-destructive technique, allowing for sample recovery. However, it is less sensitive than LC-based methods and may struggle to resolve signals from closely related impurities, potentially leading to an overestimation of purity if impurity signals overlap with those of the main peptide. Its higher sample consumption can also be a limitation.
Conclusion
The validation of peptide purity is a multi-faceted process, and the selection of the most appropriate analytical technique depends on the specific goals of the analysis. For a comprehensive understanding of a peptide's purity profile, particularly during process development and for regulatory submissions, LC-MS is the superior choice due to its high sensitivity, high resolution, and ability to identify unknown impurities.
HPLC-UV remains a valuable and practical tool for routine quality control and in environments where access to mass spectrometry is limited. The presence of the anthryl group in this compound containing peptides can be leveraged for enhanced UV detection.
Quantitative NMR offers a distinct advantage in providing a highly accurate measure of absolute purity and can be an excellent orthogonal method to confirm the results obtained by LC-based techniques.
Ultimately, a combination of these methods often provides the most complete and reliable assessment of peptide purity, ensuring the quality and consistency of these critical research and therapeutic molecules.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. books.rsc.org [books.rsc.org]
- 5. How is the purity of peptides calculated?|whpeptide [note.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-3-(9-anthryl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Fmoc-3-(9-anthryl)-D-alanine. The following procedures are based on best practices for handling solid chemicals in a laboratory setting and information derived from Safety Data Sheets (SDS) of structurally similar Fmoc-protected amino acids. A specific SDS for this compound was not located; therefore, these guidelines should be supplemented with a risk assessment specific to your experimental conditions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential hazards when handling this compound, which is a combustible solid.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be worn at all times in the laboratory. Use safety goggles with side shields to protect against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[3] Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[4] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Dust Respirator (N95) | A NIOSH-approved N95 dust respirator is recommended, particularly when handling the solid powder to avoid inhalation.[1] Work in a well-ventilated area or under a fume hood.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory to protect against spills and falling objects. |
Hazard Identification and First Aid
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
Operational Plan: Step-by-Step Handling Procedure
Handling this compound requires careful execution to ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps for its use in a typical laboratory setting, such as for solid-phase peptide synthesis (SPPS).
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental and workplace safety. The following guidelines should be followed for the disposal of this compound and associated materials.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Unused or expired this compound should be disposed of as chemical waste. It should be placed in a clearly labeled, sealed container. |
| Contaminated Materials | Items such as weighing paper, gloves, and pipette tips that have come into contact with the chemical should be collected in a designated, sealed waste bag or container for chemical waste. |
| Liquid Waste (Solutions) | Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour chemical waste down the drain. |
| General Disposal Guideline | All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
